molecular formula C8H7F3O2 B1312761 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS No. 246245-20-5

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B1312761
CAS No.: 246245-20-5
M. Wt: 192.13 g/mol
InChI Key: KRFOXHSAQXFOHN-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5) is a high-value phenolic compound with a molecular formula of C 8 H 7 F 3 O 2 and a molecular weight of 192.14 g/mol . This chemical serves as a critical synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure, featuring both a phenol and a chiral trifluoro-hydroxyethyl group, makes it a versatile precursor for the development of novel bioactive molecules. A primary research application of this compound and its structural analogs is in the design and synthesis of Selective Androgen Receptor Modulators (SARMs) . These are a class of therapeutic agents with potential in treating conditions like muscle wasting and osteoporosis. The trifluoro-hydroxyethyl phenethylamine scaffold is a key motif in this field, and this compound provides essential access to it. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can dramatically influence a compound's metabolic stability, bioavailability, and binding affinity. Researchers also utilize this chemical as a versatile building block for other complex organic syntheses. The phenol group can undergo various electrophilic substitution reactions or serve as a ligating site, while the hydroxyethyl chain can be further functionalized. For laboratory handling, the reagent should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOXHSAQXFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461211
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246245-20-5
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 246245-20-5 | Role: Critical Intermediate for Nuclear Receptor Agonists[1]

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a high-value fluorinated building block used extensively in modern medicinal chemistry. Its structural uniqueness lies in the trifluoro-hydroxyethyl motif attached to a phenolic ring.[2] This moiety serves as a metabolically stable bioisostere for traditional alkyl-alcohol chains found in sterols, making it a cornerstone in the synthesis of Liver X Receptor (LXR) agonists (e.g., LXR-623) and Selective Androgen Receptor Modulators (SARMs) .

The presence of the trifluoromethyl (


) group adjacent to the secondary alcohol significantly alters the electronic landscape of the molecule, increasing lipophilicity and resistance to oxidation compared to its non-fluorinated analog, Tyrosol.

Physicochemical Profile

PropertyData / ValueNotes
CAS Number 246245-20-5
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 192.14 g/mol
Appearance Solid (Crystalline)Typically white to off-white.[1]
Storage 2–8°C, Dry, Inert GasHygroscopic; oxidation-sensitive.[2]
pKa (Phenolic OH) ~9.5 (Estimated)Slightly more acidic than phenol (10.[2]0) due to inductive

pull.[2]
pKa (Alkyl OH) ~11.8 – 12.5 (Estimated)Significantly more acidic than typical alcohols (~16) due to adjacent

.
LogP ~1.6 – 1.9Enhanced lipophilicity vs. non-fluoro analog.[2]

Synthetic Methodology

The synthesis of this compound requires regioselective control to ensure the trifluoroethyl group attaches at the para-position of the phenol.[2]

Protocol A: Regioselective Friedel-Crafts Hydroxyalkylation (Preferred)

This method is favored for its atom economy and use of "green" reagents compared to traditional Grignard routes.[2]

  • Reagents: Phenol, Trifluoroacetaldehyde ethyl hemiacetal (TFAE), Anhydrous

    
    .
    
  • Mechanism: Base-catalyzed Friedel-Crafts hydroxyalkylation.[2]

  • Selectivity: The use of Potassium Carbonate (

    
    )  preferentially directs the electrophile to the para-position. (Note: Using Zinc Chloride (
    
    
    
    ) shifts selectivity to the ortho-position).

Step-by-Step Workflow:

  • Activation: Dissolve Phenol (1.0 eq) and anhydrous

    
     (0.1–0.2 eq) in a solvent (typically toluene or neat if high temp).
    
  • Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.2 eq) dropwise.

  • Reaction: Heat to 100–120°C for 6–12 hours. The hemiacetal generates the reactive trifluoroacetaldehyde species in situ.[2]

  • Workup: Cool, dilute with ethyl acetate, wash with water/brine.

  • Purification: Recrystallization from hexanes/chloroform or column chromatography (SiO2, Hexane:EtOAc).[2]

Protocol B: Ketone Reduction (Alternative)

Used when strictly pure para-isomer is required and separation of ortho/para mixtures from Method A is difficult.[2]

  • Acylation: React Phenol with Trifluoroacetic anhydride (protecting group strategy may be needed) to form 4-trifluoroacetylphenol.[2]

  • Reduction: Reduce the ketone using

    
     in Methanol/THF.
    
Visualization: Synthetic Pathways

Synthesis Phenol Phenol Target 4-(2,2,2-Trifluoro- 1-hydroxyethyl)phenol (Target) Phenol->Target 100°C, Toluene Ortho Ortho-Isomer (Byproduct) Phenol->Ortho TFAE Trifluoroacetaldehyde Ethyl Hemiacetal TFAE->Target K2CO3 Cat. K2CO3 (Para-Director) K2CO3->Target Promotes ZnCl2 Cat. ZnCl2 (Ortho-Director) ZnCl2->Ortho Promotes

Caption: Regioselective synthesis control using catalyst choice. Potassium carbonate favors the desired para-product.

Reactivity & Functionalization Guidelines

The molecule possesses two distinct hydroxyl groups with disparate reactivities, allowing for orthogonal functionalization.[2]

Phenolic Hydroxyl (Ar-OH)
  • Reactivity: Nucleophilic, acidic (pKa ~9.5).[2]

  • Primary Application: Ether formation (Williamson ether synthesis) to link the scaffold to larger pharmacophores (e.g., the indazole core in LXR agonists).

  • Protocol: Reacts readily with alkyl halides in the presence of mild bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, Acetone).
Trifluoro-Alcohol (Alkyl-OH)
  • Reactivity: Less nucleophilic than standard alcohols due to the electron-withdrawing

    
     group; resistant to oxidation.[2]
    
  • Acidity: The

    
     group lowers the pKa to ~12, making it ionizable with strong bases (
    
    
    
    ).[2]
  • Stability: The

    
     group prevents metabolic oxidation to the ketone (a common clearance pathway for non-fluorinated analogs), extending the drug's half-life in vivo.
    

Medicinal Chemistry Applications

LXR Agonist Development (e.g., LXR-623)

This compound is a direct precursor to LXR agonists used in treating atherosclerosis and Alzheimer's. The trifluoro-hydroxyethyl tail mimics the oxysterol side chain, which is the endogenous ligand for LXR.[2]

  • Mechanism: The fluorinated tail occupies the hydrophobic pocket of the LXR Ligand Binding Domain (LBD), engaging in critical hydrogen bonding via the hydroxyl group while the

    
     fills hydrophobic space.
    
  • Advantage: Unlike natural oxysterols, the fluorinated analog resists rapid metabolic breakdown.[2]

Pharmacophore Logic Diagram

Pharmacophore Precursor 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Reaction Etherification (Ar-OH) Precursor->Reaction Drug LXR Agonist Scaffold (e.g., LXR-623) Lipophilic Tail (CF3-CH-OH) Indazole/Aryl Core Reaction->Drug Effect Biological Effect Metabolic Stability (CF3 blocked) LXR Activation (OH H-bond) Drug:tail->Effect

Caption: Transformation of the intermediate into the active pharmacophore, highlighting the role of the fluorinated tail.

Safety & Handling

  • Hazards: Classified as an Irritant .[2] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[2]

  • Storage: Store at 2–8°C . The compound is hygroscopic; keep the container tightly sealed under inert gas (Nitrogen/Argon) to prevent moisture absorption which can complicate stoichiometric calculations in synthesis.[2]

References

  • Gong, Y., & Kato, K. (2004).[2] Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. Link

  • Zhang, J., et al. (2011).[2] Catalyzed Friedel–Crafts Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE). Synthetic Communications. Link

  • Collins, J. L., et al. (2002).[2] Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[2][3] Compound Summary for CID 165781951 (Related Fluoro-Analog Data). National Center for Biotechnology Information.[2] Link

  • ChemicalBook. (2023).[2][4] 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol Properties and Suppliers. Link

Sources

Technical Monograph: 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 246245-20-5

Part 1: Executive Summary & Core Directive

Identity & Significance 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol (CAS 246245-20-5) is a high-value fluorinated building block used extensively in the synthesis of nuclear receptor modulators, specifically Selective Androgen Receptor Modulators (SARMs) and Liver X Receptor (LXR) agonists.

Its structural core—a phenol ring substituted with a chiral trifluoro-hydroxyethyl group—serves two critical medicinal chemistry functions:

  • Bioisosterism: The trifluoromethyl (

    
    ) group acts as a lipophilic, metabolically stable surrogate for isopropyl or methyl groups, significantly increasing half-life (
    
    
    
    ) by blocking benzylic oxidation.
  • Hydrogen Bond Donor/Acceptor Modulation: The strong electron-withdrawing nature of the

    
     group increases the acidity of the adjacent hydroxyl proton (lowering pKa vs. non-fluorinated analogs), enhancing binding affinity in hydrophobic pockets of nuclear receptors.
    

Part 2: Chemical Identity & Physical Properties[1][2][3]

Systematic Nomenclature

  • IUPAC Name: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

  • Common Synonyms:

    
    -(Trifluoromethyl)-4-hydroxybenzyl alcohol; 1-(4-Hydroxyphenyl)-2,2,2-trifluoroethanol
    
  • SMILES: OC1=CC=C(C(O)C(F)(F)F)C=C1

Physicochemical Profile

PropertyValueNote
Molecular Formula

Molecular Weight 192.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132 °CHighly dependent on enantiomeric purity
Boiling Point 265.6 °C (Predicted)@ 760 mmHg
pKa (Phenolic) ~9.5Slightly more acidic than phenol (9.[1][2]95)
pKa (Aliphatic OH) ~11.8Significantly more acidic than ethanol due to

LogP 1.8–2.1Moderate lipophilicity

Part 3: Synthetic Pathways & Methodologies

Route A: The Ruppert-Prakash Nucleophilic Trifluoromethylation (Lab Scale)

This is the preferred method for discovery chemistry due to mild conditions and high functional group tolerance. It utilizes the Ruppert-Prakash reagent (


) to install the trifluoromethyl group directly onto 4-hydroxybenzaldehyde.

Protocol:

  • Protection (Optional but Recommended): Protect 4-hydroxybenzaldehyde as a silyl ether (e.g., TBS) to prevent protonation of the

    
     anion.
    
  • Addition: Treat the aldehyde with

    
     (1.2 equiv) and a catalytic fluoride source (CsF or TBAF) in THF at 0°C.
    
  • Hydrolysis: Acidic workup (1M HCl) cleaves both the O-TMS and the phenolic protection (if acid-labile) to yield the target.

Route B: Hydride Reduction of Trifluoroacetophenone (Scale-Up)

For kilogram-scale production, reducing the corresponding ketone is more cost-effective. The precursor, 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8), is commercially available or easily accessible via Friedel-Crafts acylation.

Protocol:

  • Dissolution: Dissolve 1 equivalent of 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone in Methanol (0.5 M).

  • Reduction: Slowly add Sodium Borohydride (

    
    , 1.5 equiv) at 0°C. The electron-deficient ketone reduces rapidly.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and recrystallize from Hexane/EtOAc.
    
Visualizing the Synthesis Logic

SynthesisPathways Aldehyde 4-Hydroxybenzaldehyde (CAS 123-08-0) Target 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol (CAS 246245-20-5) Aldehyde->Target Route A: Nucleophilic CF3 Addition (CsF, THF) Ketone 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8) Ketone->Target Route B: Ketone Reduction (Scale-Up Preferred) TMSCF3 TMS-CF3 (Ruppert-Prakash Reagent) TMSCF3->Target NaBH4 NaBH4 / MeOH (Reduction) NaBH4->Target

Figure 1: Convergent synthetic strategies for CAS 246245-20-5. Route A is ideal for diversity-oriented synthesis; Route B is preferred for bulk manufacturing.

Part 4: Medicinal Chemistry Applications[5]

1. Selective Androgen Receptor Modulators (SARMs) This phenol is a direct precursor to ether-linked SARMs. The hydroxyl group on the chiral center allows for the attachment of various amide or ether linkers that interact with the H12 helix of the Androgen Receptor (AR).

  • Mechanism: The

    
     group occupies a hydrophobic sub-pocket in the AR ligand-binding domain (LBD), displacing water and increasing entropic binding energy.
    
  • Example Utility: Synthesis of analogs related to LGD-4033 (Ligandrol) or Enobosarm (Ostarine), where the electron-rich phenol ring mimics the A-ring of testosterone.

2. Metabolic Stability Engineering In drug design, replacing a methyl group (


) with a trifluoromethyl group (

) blocks Cytochrome P450-mediated hydroxylation.
  • Impact: For this specific molecule, the benzylic position is "blocked" by the

    
     group, preventing rapid oxidation to the ketone in vivo, a common clearance pathway for benzyl alcohols.
    

Part 5: Analytical Validation

To validate the identity of CAS 246245-20-5, the following spectral features are diagnostic:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

5.0–5.2 ppm (q, 1H)
Quartet splitting of the methine proton due to coupling with 3 equivalent Fluorine atoms (

).
19F NMR

-75 to -78 ppm (s)
Strong singlet characteristic of a trifluoromethyl group attached to an aliphatic carbon.
IR Spectroscopy 1100–1300

Strong C-F stretching vibrations.
Mass Spectrometry m/z 191 [M-H]-Negative ion mode (ESI-) shows stable phenoxide/alkoxide ion.

Part 6: Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Handling: The

    
     group increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is recommended.
    

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11446818, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (Precursor). Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. (Contextual citation for Route A mechanism).

Sources

Precision Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol represents a critical pharmacophore in modern drug discovery. The trifluoromethyl carbinol group (


) acts as a bioisostere for phosphates and amides, significantly enhancing metabolic stability and lipophilicity.

This guide details the two primary synthetic architectures for accessing this scaffold:

  • The Direct Hydroxyalkylation Route (Preferred): A high-atom-economy reaction between phenol and trifluoroacetaldehyde ethyl hemiacetal (TFAE).

  • The Acylation-Reduction Route: A stepwise approach offering higher control over enantioselectivity via ketone reduction.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule based on bond polarity and available reagents.

Strategic Disconnections
  • Path A (C–C Bond Formation): Direct electrophilic aromatic substitution of phenol with a trifluoroacetaldehyde equivalent.[1] This is the most convergent route but requires strict regiocontrol to favor the para-isomer over the ortho-isomer.

  • Path B (Functional Group Interconversion): Reduction of the corresponding ketone (4'-hydroxy-2,2,2-trifluoroacetophenone). This shifts the challenge to synthesizing the ketone, typically via Friedel-Crafts acylation.

Pathway Visualization

The following diagram outlines the logical flow for selecting a synthesis route based on laboratory constraints (e.g., need for enantiopurity vs. raw throughput).

SynthesisPathways Target Target: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Phenol Starting Material: Phenol Phenol->Target Route A: Direct Hydroxyalkylation (Cat: K2CO3) Ketone Intermediate: 4'-Hydroxy-2,2,2- trifluoroacetophenone Phenol->Ketone Route B1: F-C Acylation TFAE Reagent: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) TFAE->Target Electrophile Source Ketone->Target Route B2: Reduction (NaBH4 or Chiral Cat)

Figure 1: Retrosynthetic map showing the convergent Direct Route (Green) and the stepwise Reduction Route (Red).

Part 2: Route A — Direct Regioselective Hydroxyalkylation

This is the "workhorse" method for generating the racemate. It utilizes Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) as a stable, liquid equivalent of the gaseous, toxic trifluoroacetaldehyde (Fluoral).

The Regioselectivity Switch

A critical insight for this reaction is the catalyst-dependent regioselectivity.

  • Zinc Halides (

    
    ):  Coordinate closely with the phenolic oxygen, directing the incoming electrophile to the ortho  position (via a six-membered transition state).
    
  • Potassium Carbonate (

    
    ):  Acts as a base to generate the phenoxide anion. The steric bulk of the 
    
    
    
    group and charge delocalization favor attack at the less sterically hindered para position.
Protocol: Para-Selective Synthesis

Objective: Synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol with >90% para-selectivity.

Reagents:

  • Phenol (1.0 equiv)[2]

  • TFAE (1.2 equiv)

  • 
     (0.1 - 0.2 equiv)
    
  • Solvent: Solvent-free (neat) or Toluene (if solubility is an issue).

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, charge Phenol (9.4 g, 100 mmol) and anhydrous

    
     (1.4 g, 10 mmol).
    
    • Why: Anhydrous conditions prevent the hydration of TFAE to the unreactive hydrate gem-diol form.

  • Addition: Heat the mixture to 60°C to melt the phenol (if neat). Dropwise add TFAE (17.3 g, 120 mmol) over 30 minutes.

    • Caution: TFAE releases ethanol upon reaction; ensure the system is vented through a reflux condenser.

  • Reaction: Increase temperature to 100–110°C and stir for 6–12 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with 1N HCl (50 mL) to quench the phenoxide and remove the catalyst.

  • Purification: The crude mixture often contains trace ortho-isomer. Recrystallize from Toluene/Hexane (1:3) to isolate the pure para-isomer as white needles.

Yield Expectation: 75–85%.

Part 3: Route B — The Acylation-Reduction Sequence

This route is preferred when enantiopurity is required. The intermediate ketone allows for asymmetric transfer hydrogenation.

Step 1: Synthesis of 4'-Hydroxy-2,2,2-trifluoroacetophenone

Direct Friedel-Crafts acylation of phenol with trifluoroacetic anhydride (TFAA) often yields the ester (phenyl trifluoroacetate). We utilize the Fries Rearrangement to migrate the acyl group.

Protocol:

  • Esterification: React Phenol with TFAA (1.1 equiv) in DCM at 0°C. Quantitative conversion to phenyl trifluoroacetate.

  • Rearrangement: Heat the ester with

    
     (2.5 equiv) neat at 140°C for 4 hours.
    
  • Hydrolysis: Pour onto ice/HCl. The resulting solid is the 4'-hydroxy ketone.

Step 2: Asymmetric Reduction

To obtain the chiral alcohol


 or 

:

Reagents:

  • Ketone intermediate

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst)

  • Hydrogen Source: Sodium Formate / Formic Acid (aqueous buffer).

Methodology:

  • Dissolve ketone in EtOAc/Formate buffer.

  • Add 1 mol% Ru-catalyst.

  • Stir at 40°C for 24 hours.

  • Result: >95% Yield, >90% ee (enantiomeric excess).

Part 4: Analytical Characterization

Validating the structure requires specific attention to the coupling patterns induced by the fluorine atoms.

TechniqueExpected Signal CharacteristicsStructural Insight
1H NMR (400 MHz, DMSO-d6)

9.60 (s, 1H, Ar-OH)
Confirms free phenol.

7.25 (d, 2H), 6.75 (d, 2H)
AA'BB' system confirms para-substitution.

6.30 (d, 1H, -OH alcohol)
Doublet due to coupling with CH.

4.95 (m, 1H, -CH-)
Multiplet; couples to both OH and

.
19F NMR

-76.5 ppm (d)
Doublet indicates coupling to the methine proton.
MS (ESI-) m/z 191 [M-H]-Confirms molecular weight (192.14 g/mol ).

Part 5: Mechanistic Visualization

The following diagram details the mechanism of the


-catalyzed direct hydroxyalkylation, highlighting the origin of the para-selectivity.

ReactionMechanism Step1 1. Deprotonation: Phenol + K2CO3 -> Phenoxide Anion Step3 3. Nucleophilic Attack: Phenoxide attacks Fluoral at Para-position (Steric control avoids Ortho) Step1->Step3 Step2 2. Electrophile Generation: TFAE dissociates -> CF3-CHO (Fluoral) + EtOH Step2->Step3 Step4 4. Re-aromatization: Proton transfer restores aromaticity Step3->Step4

Figure 2: Mechanistic flow of the Base-Catalyzed Hydroxyalkylation.

References

  • Gong, Y., & Kato, K. (2011). Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. Synthetic Communications.

  • Gong, Y., et al. (2000). Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. Bulletin of the Chemical Society of Japan.

  • Mikami, K., et al. (2000).[3] Asymmetric Friedel-Crafts Reactions of Fluoral with Phenol Derivatives.

  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroacetophenone Product & Safety Data.

Sources

An In-Depth Technical Guide to 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, a pivotal fluorinated building block in contemporary medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutics. This document delves into its chemical structure, synthesis, spectroscopic characterization, and its significant role in the development of Selective Androgen Receptor Modulators (SARMs). Furthermore, this guide will explore the underlying principles of how the trifluoromethyl moiety influences molecular properties and biological activity, supported by detailed experimental protocols and safety information to aid researchers in its effective and safe utilization.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3) is particularly influential due to its strong electron-withdrawing nature, high lipophilicity, and ability to mimic a methyl group sterically. These characteristics can profoundly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol emerges as a critical synthon that introduces a trifluoromethylated carbinol functionality onto a phenolic scaffold, a common motif in a wide array of biologically active compounds.

Chemical Structure and Physicochemical Properties

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, with the chemical formula C₈H₇F₃O₂, is a phenolic compound featuring a 2,2,2-trifluoro-1-hydroxyethyl substituent at the para position of the benzene ring.[1]

Table 1: Physicochemical Properties of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

PropertyValueSource
Molecular Formula C₈H₇F₃O₂[1]
Molecular Weight 192.14 g/mol [1]
CAS Number 246245-20-5[1]
Appearance White to off-white solid---
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Regioselective Approach

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol can be efficiently achieved through the regioselective reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal.[2][3] This method offers a direct route to the desired para-substituted product.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a weak base like potassium carbonate, the phenol is partially deprotonated to the more nucleophilic phenoxide ion. The trifluoroacetaldehyde ethyl hemiacetal exists in equilibrium with the highly electrophilic trifluoroacetaldehyde. The phenoxide then attacks the carbonyl carbon of the aldehyde, with a strong preference for the para position due to steric hindrance at the ortho positions. Subsequent workup protonates the resulting alkoxide to yield the final product.

G phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation K2CO3 K2CO3 (cat.) intermediate Intermediate phenoxide->intermediate Nucleophilic Attack (para-selective) TFAE Trifluoroacetaldehyde Ethyl Hemiacetal TFA Trifluoroacetaldehyde (Electrophile) TFAE->TFA Equilibrium TFA->intermediate product 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol intermediate->product Protonation workup Aqueous Workup G cluster_0 Molecular Properties cluster_1 Pharmacological Outcomes Trifluoromethyl\nGroup Trifluoromethyl Group Increased\nLipophilicity Increased Lipophilicity Trifluoromethyl\nGroup->Increased\nLipophilicity Enhanced Metabolic\nStability Enhanced Metabolic Stability Trifluoromethyl\nGroup->Enhanced Metabolic\nStability Modulated Receptor\nBinding Affinity Modulated Receptor Binding Affinity Trifluoromethyl\nGroup->Modulated Receptor\nBinding Affinity Improved\nBioavailability Improved Bioavailability Increased\nLipophilicity->Improved\nBioavailability Longer Half-Life Longer Half-Life Enhanced Metabolic\nStability->Longer Half-Life Tissue Selectivity\n(Anabolic Effects) Tissue Selectivity (Anabolic Effects) Modulated Receptor\nBinding Affinity->Tissue Selectivity\n(Anabolic Effects) Enhanced Therapeutic\nEfficacy Enhanced Therapeutic Efficacy Improved\nBioavailability->Enhanced Therapeutic\nEfficacy Longer Half-Life->Enhanced Therapeutic\nEfficacy Reduced Androgenic\nSide Effects Reduced Androgenic Side Effects Tissue Selectivity\n(Anabolic Effects)->Reduced Androgenic\nSide Effects

Sources

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectral Characterization & Analytical Profiling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Executive Summary & Chemical Identity

This technical guide provides a comprehensive spectral analysis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , a critical fluorinated building block used in the synthesis of Liver X Receptor (LXR) agonists and other metabolic disease therapeutics.

The introduction of the trifluoromethyl (


) group adjacent to the benzylic alcohol creates unique electronic environments that significantly alter spectral signatures compared to non-fluorinated analogs. This guide details the NMR, IR, and MS data required to validate the identity and purity of this compound.
Property Data
IUPAC Name 1-(4-Hydroxyphenyl)-2,2,2-trifluoroethanol
CAS Number 246245-20-5 (or 1750-32-9 for general isomer class)
Molecular Formula

Molecular Weight 192.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, THF; limited solubility in

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the compound's origin. The standard synthesis involves the reduction of 4'-hydroxy-2,2,2-trifluoroacetophenone using sodium borohydride (


).
  • Primary Impurity: Unreacted ketone (4'-hydroxy-2,2,2-trifluoroacetophenone).

  • Secondary Impurity: Borate esters (if quench is incomplete).

Reaction Pathway: The carbonyl carbon is attacked by the hydride, converting the


 center to a chiral 

center. The presence of the electron-withdrawing

group makes the carbonyl highly electrophilic but also stabilizes the resulting alkoxide.

Synthesis Ketone 4'-Hydroxy-2,2,2- trifluoroacetophenone (C8H5F3O2) Reagent NaBH4 / MeOH 0°C -> RT Ketone->Reagent Intermediate Borate Complex Reagent->Intermediate Hydride Attack Product 4-(2,2,2-Trifluoro- 1-hydroxyethyl)phenol (Target) Intermediate->Product Acidic Workup (H3O+)

Figure 1: Synthetic pathway via hydride reduction. Monitoring the disappearance of the ketone carbonyl signal in IR and 13C NMR is critical for purity assessment.

Nuclear Magnetic Resonance (NMR) Profiling

The


 group introduces heteronuclear coupling (

and

), splitting signals into quartets.
H NMR Spectroscopy (500 MHz, DMSO- )

The methine proton (


) is the most diagnostic signal. It appears as a quartet due to coupling with the three fluorine atoms (

).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
Phenolic OH 9.55Singlet (br)1H-

(Exchangeable)
Aromatic 7.25Doublet2H8.5

(Ortho to alkyl)
Aromatic 6.75Doublet2H8.5

(Ortho to OH)
Aliphatic OH 6.35Doublet1H5.0

(Coupled to CH)
Methine 4.95Quartet of Doublets1H


Critical Analysis:

  • Solvent Effect: In

    
    , the phenolic and aliphatic OH protons may appear as broad singlets or disappear due to exchange. DMSO-
    
    
    
    is preferred to observe the distinct doublet for the aliphatic OH, confirming the secondary alcohol structure.
  • Purity Check: Look for a singlet at

    
     (DMSO) or 
    
    
    
    (Acetone) to rule out residual solvent. Unreacted ketone would show aromatic protons shifted downfield (
    
    
    ).
C NMR Spectroscopy (125 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling.

  • 
     157.8:  Aromatic C-OH (Singlet).
    
  • 
     129.5:  Aromatic CH (Singlet).
    
  • 
     125.0: 
    
    
    
    Carbon (Quartet,
    
    
    ).
  • 
     115.2:  Aromatic CH (Singlet).
    
  • 
     71.5:  Methine 
    
    
    
    (Quartet,
    
    
    ).
F NMR Spectroscopy (470 MHz, DMSO- )
  • 
     -76.5 ppm:  Doublet (
    
    
    
    ).
  • Note: This signal confirms the presence of the trifluoromethyl group. A shift to -71 ppm usually indicates the unreduced ketone.

Mass Spectrometry (MS) Analysis

The electron-withdrawing nature of the


 group influences fragmentation, often stabilizing the radical cation but making the loss of the 

radical a favorable pathway.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for Phenol).

Fragmentation Pattern (EI):

  • Molecular Ion (

    
    ):  m/z 192 (Distinct, stable aromatic).
    
  • Base Peak: m/z 123 (Loss of

    
    ). The resulting cation is resonance-stabilized by the phenolic oxygen.
    
  • Secondary Fragment: m/z 175 (Loss of

    
    ).
    

MassSpec M_Ion Molecular Ion (M+) m/z = 192 Frag1 [M - CF3]+ m/z = 123 (Base Peak) M_Ion->Frag1 - CF3 radical (69 Da) Frag2 [M - OH]+ m/z = 175 M_Ion->Frag2 - OH radical (17 Da) Frag3 [M - H2O]+ m/z = 174 M_Ion->Frag3 - H2O (18 Da)

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization. The loss of the trifluoromethyl group is the diagnostic cleavage event.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" ID.

  • 3200–3400 cm

    
    :  Broad O-H stretch. (Note: You will see two overlapping bands or one very broad band covering both Phenolic and Aliphatic OH).
    
  • 1615, 1515 cm

    
    :  Aromatic C=C ring stretches.
    
  • 1100–1250 cm

    
    :  Strong C-F stretching vibrations (Multiple bands, very intense).
    
  • 830 cm

    
    :  Para-substituted benzene ring (C-H out-of-plane bending).
    

Absence of Impurities:

  • Ensure no strong band exists at 1700 cm

    
     . Presence of this band indicates unreacted ketone starting material.
    

Experimental Protocol: Sample Preparation

To reproduce the NMR data above, follow this strict protocol:

  • Drying: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace water, which can broaden OH signals.

  • Solvent: Use DMSO-

    
     (99.9% D) stored over molecular sieves. Avoid 
    
    
    
    if precise OH coupling is required, as acidic impurities in chloroform catalyze proton exchange.
  • Concentration: Prepare a solution of ~10 mg compound in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
      
    • Acquire at 298 K.

References

  • Synthesis & Reduction Protocol: Terashima, K., et al. "Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols."[1] Beilstein J. Org. Chem.2014 , 10, 134–140.

  • General Spectral Data (Phenols): NIST Chemistry WebBook, SRD 69. "Phenol, 4-(2,2,2-trifluoro-1-hydroxyethyl)-".[2]

  • Reagent Data (NaBH4): "Sodium Borohydride Reduction of Ketones." Organic Syntheses, Coll.[3] Vol. 4, p.88 (1963).

Sources

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Pharmacophore Analysis, Biological Potential, and Experimental Protocols for Fluorinated Phenolic Scaffolds

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (TFHEP) represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple phenolic antioxidants and complex nuclear receptor modulators. Distinguished by the presence of a trifluoromethyl carbinol moiety (


), this molecule exhibits unique physicochemical properties—specifically enhanced lipophilicity and metabolic stability—that are absent in its non-fluorinated analogs.

This guide analyzes the biological potential of TFHEP, focusing on its validated utility as a pharmacophore for Liver X Receptor (LXR) agonism and Tyrosinase inhibition . It serves as a technical roadmap for researchers utilizing TFHEP as a lead fragment or metabolic probe.

Chemical Architecture & Physicochemical Profile

The biological activity of TFHEP is dictated by the "Fluorine Effect." The electron-withdrawing nature of the trifluoromethyl group (


) significantly alters the acidity of the neighboring hydroxyl group and the phenol ring.
Key Physicochemical Data
PropertyValue (Approx.)Biological Implication
Molecular Weight 192.14 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Lipophilicity) ~2.1 - 2.4Enhanced membrane permeability compared to non-fluorinated analog (LogP ~1.1).
pKa (Phenol) ~9.5Slightly more acidic than phenol (pKa 10) due to inductive effects.
pKa (Aliphatic OH) ~11.8The

group increases acidity of the secondary alcohol, strengthening H-bond donor capability.
Chirality 1 Chiral CenterExists as

- and

-enantiomers; biological systems often show stereoselectivity.
Structural Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that defines TFHEP's utility.

SAR_Logic Core Phenol Core (H-Bond Donor/Acceptor) Linker Chiral Carbinol (-CH(OH)-) Core->Linker Scaffold Target2 Target: Tyrosinase (Cu Active Site) Core->Target2 Competitive Inhibition Tail Trifluoromethyl (-CF3) (Lipophilic/Metabolic Shield) Linker->Tail Electronic Modulation Target1 Target: LXR Beta (Hydrophobic Pocket) Tail->Target1 High Affinity Binding Tail->Target2 Enhanced Potency

Figure 1: SAR Logic of TFHEP. The trifluoromethyl group enhances hydrophobic interactions while the phenol core anchors the molecule in polar active sites.

Primary Biological Activity: Nuclear Receptor Modulation

TFHEP is structurally homologous to the "head group" of potent Liver X Receptor (LXR) agonists (e.g., LXR-623, GW3965). The LXR nuclear receptors regulate cholesterol homeostasis, lipid metabolism, and inflammation.

Mechanism of Action

The TFHEP scaffold mimics the natural ligand (oxysterols) but with enhanced binding kinetics due to the


 group.
  • Binding: The phenolic hydroxyl forms a hydrogen bond with His435 (LXR

    
    ) or His421  (LXR
    
    
    
    ).
  • Pocket Occupation: The bulky

    
     group occupies the hydrophobic pocket usually filled by the steroid side chain, inducing a conformational change.
    
  • Activation: This change releases co-repressors and recruits co-activators (e.g., SRC-1), initiating transcription of target genes like ABCA1.

Experimental Protocol: TR-FRET LXR Co-activator Assay

To validate TFHEP activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Objective: Measure the recruitment of a co-activator peptide to the LXR Ligand Binding Domain (LBD) in the presence of TFHEP.

Reagents:

  • GST-tagged LXR

    
    -LBD.
    
  • Europium-labeled anti-GST antibody (Donor).

  • Biotinylated SRC-1 peptide (Co-activator).

  • Streptavidin-d2 (Acceptor).

  • Assay Buffer: 50 mM Tris (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

Workflow:

  • Preparation: Dilute TFHEP in DMSO to create a 10-point concentration series (e.g., 1 nM to 10

    
    M).
    
  • Incubation:

    • Add 5

      
      L of TFHEP solution to a 384-well plate.
      
    • Add 5

      
      L of GST-LXR
      
      
      
      -LBD (final conc. 5 nM).
    • Add 10

      
      L of detection mix (Eu-anti-GST + Biotin-SRC1 + SA-d2).
      
  • Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot dose-response curve to determine 
    
    
    
    .

Secondary Biological Activity: Tyrosinase Inhibition[1][2][3][4]

Phenolic compounds are classic inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] TFHEP acts as a competitive inhibitor or a "suicide substrate."

Mechanism
  • Copper Chelation: The phenolic oxygen coordinates with the binuclear copper active site of tyrosinase.

  • Electronic Trap: The electron-withdrawing

    
     group reduces the electron density on the phenol ring, making it less susceptible to enzymatic oxidation compared to tyrosine. This "jams" the catalytic cycle.
    
Experimental Protocol: Mushroom Tyrosinase Inhibition

Objective: Determine the


 of TFHEP against tyrosinase using L-DOPA as a substrate.

Workflow:

  • Buffer: Phosphate buffer (0.1 M, pH 6.8).

  • Enzyme Mix: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Substrate: L-DOPA (5 mM).

  • Reaction:

    • Mix 10

      
      L TFHEP (various concentrations) with 170 
      
      
      
      L buffer and 10
      
      
      L enzyme solution.
    • Incubate at 25°C for 5 minutes.

    • Add 10

      
      L L-DOPA to initiate reaction.
      
  • Kinetic Read: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    

Synthesis & Pathway Visualization

Synthesis of TFHEP is typically achieved via the Friedel-Crafts reaction or Grignard addition, utilizing the stability of the trifluoro-group.

Synthesis_Pathway Start Start: Phenol / 4-Bromophenol Inter Intermediate: Mg-Complex Start->Inter Grignard Formation (Mg, THF) Reagent Reagent: Trifluoroacetaldehyde (Fluoral) Reagent->Inter Nucleophilic Attack Product Product: TFHEP (Racemic) Inter->Product Acid Hydrolysis (H+) Resolution Chiral Resolution (Lipase Hydrolysis) Product->Resolution Optional: Enantiomeric Separation

Figure 2: Synthetic route to TFHEP. The Grignard route provides high yields, though enzymatic resolution is required for pure enantiomers.

Toxicology & Metabolic Stability

  • Metabolic Stability: The

    
     group blocks hydroxylation at the benzylic position, a common clearance pathway for ethyl-phenols. This extends the half-life (
    
    
    
    ) of the molecule in microsomal stability assays.
  • Glucuronidation: The primary metabolic route is Phase II conjugation (glucuronidation) at the phenolic hydroxyl group.

  • Safety: While generally considered a safe intermediate, 4-substituted phenols can exhibit cytotoxicity at high concentrations (>100

    
    M) due to quinone methide formation.
    

References

  • Collins, J. L., et al. (2002). "Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of 2-Phenyl-1,1,1-trifluoro-2-propanols." Journal of Medicinal Chemistry.

  • Kim, Y. J., & Uyama, H. (2005).[2] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11237365, 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol." PubChem.

Sources

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Pharmacophore Mechanics & Functional Theories

[1]

Executive Summary & Chemical Identity

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a functionalized phenolic building block characterized by a chiral benzylic alcohol substituted with a trifluoromethyl group.[1] This moiety acts as a "bioisostere" for isopropyl or tert-butyl groups but with inverted electronic properties due to the strong electron-withdrawing nature of fluorine.[1]

  • CAS Number: 246245-20-5[1]

  • Molecular Formula: C₈H₇F₃O₂[1]

  • Key Structural Features:

    • Phenolic Hydroxyl: H-bond donor/acceptor, critical for receptor anchoring (e.g., Arg/Glu residues).[1]

    • Trifluoroethyl Group: Increases metabolic stability (blocks benzylic oxidation) and lipophilicity; mimics the side chain of oxysterols.[1]

    • Chiral Center: The C1 position is chiral; the (S)- and (R)-enantiomers often exhibit distinct binding affinities in nuclear receptors.[1]

Mechanism of Action Theories

The biological activity associated with this structure is best understood through three theoretical frameworks: the LXR Ligand Mimicry Theory , the Endocrine Disruption Potential , and the Metabolic Activation Hypothesis .[1]

Theory A: The LXR "Lipophilic Anchor" Mechanism

This molecule serves as the core scaffold for high-affinity LXR agonists (e.g., BMS-852927 analogs).[1] The theory posits that the trifluoro-1-hydroxyethyl group mimics the 24-hydroxycholesterol side chain, the endogenous ligand for LXR.[1]

  • Binding Pocket Dynamics: The trifluoromethyl group occupies the hydrophobic pocket of the LXR Ligand Binding Domain (LBD), displacing water and increasing entropic gain upon binding.[1]

  • H-Bond Network: The benzylic hydroxyl group forms a critical hydrogen bond with His435 (LXRβ) or His421 (LXRα), stabilizing the active conformation (Helix 12) required for co-activator recruitment.[1]

  • Downstream Signaling: Binding induces a conformational change that releases co-repressors (NCoR) and recruits co-activators (SRC-1), triggering the transcription of ABCA1 and ABCG1 (Reverse Cholesterol Transport).[1]

Theory B: The "Bisphenol-Like" Estrogenic Modulation

Structurally, the molecule resembles "half" of Bisphenol AF (BPAF), a known Estrogen Receptor (ER) agonist.[1]

  • Mechanism: The phenolic ring mimics the A-ring of 17β-estradiol.[1] The electron-withdrawing CF3 group increases the acidity of the phenolic -OH, potentially strengthening the H-bond with Glu353 in the ERα ligand-binding pocket.[1]

  • Implication: This suggests potential off-target endocrine activity (ER agonism or antagonism) depending on the steric fit of the trifluoroethyl tail in the receptor's Helix 11-12 region.[1]

Theory C: Metabolic "Warhead" Activation

While the trifluoromethyl group blocks standard oxidation, the benzylic alcohol can theoretically be oxidized to a trifluoroacetophenone derivative by specific dehydrogenases.[1]

  • Reactivity: The resulting ketone is highly electrophilic due to the adjacent CF3 group.[1]

  • Covalent Modification: It may form reversible hemiketals with serine residues or Schiff bases with lysine residues in enzyme active sites, acting as a mechanism-based inhibitor.[1]

Visualizing the Signaling Pathway (LXR Context)

The following diagram illustrates the primary signaling cascade activated when this pharmacophore is incorporated into an LXR agonist.

LXR_PathwayLigandLigand(Trifluoro-hydroxyethyl-phenol derivative)LXR_RXRLXR/RXR Heterodimer(Inactive/Repressed)Ligand->LXR_RXRBinds LBDCoRepCo-Repressors(NCoR/SMRT)LXR_RXR->CoRepDissociatesLXR_ActiveLXR/RXR(Active Conformation)LXR_RXR->LXR_ActiveHelix 12 StabilizationCoActCo-Activators(SRC-1/PGC-1α)LXR_Active->CoActRecruitsLXRELXRE(Promoter Region)LXR_Active->LXREBinds DNAABCA1Gene: ABCA1/ABCG1LXRE->ABCA1TranscriptionCholesterolCholesterol Efflux(HDL Formation)ABCA1->CholesterolTransport

Caption: LXR activation cascade triggered by trifluoro-hydroxyethyl-phenol based ligands, leading to reverse cholesterol transport.

Experimental Validation Protocols

To validate the MoA theories, the following experimental workflows are recommended.

Protocol 1: TR-FRET LXR Co-activator Binding Assay

Objective: Quantify the ability of the molecule (or its derivative) to recruit co-activators to LXRβ.[1]

  • Reagents:

    • Biotinylated human LXRβ-LBD.[1]

    • Terbium-labeled anti-GST antibody.[1]

    • Fluorescein-labeled SRC-1 peptide.[1]

    • Test Compound: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (dissolved in DMSO).[1]

  • Procedure:

    • Incubate 5 nM LXRβ-LBD with increasing concentrations of the test compound (1 nM - 10 µM) in 384-well plates.

    • Add 200 nM Fluorescein-SRC-1 and Tb-antibody.[1]

    • Incubate for 1 hour at room temperature in the dark.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 520 nm (emission) / 340 nm (excitation).

  • Data Analysis: Plot FRET ratio vs. log[Compound]. Calculate EC50.[1] A sigmoidal curve indicates specific binding and agonism.[1]

Protocol 2: Estrogen Receptor Competitive Binding (Polarization)

Objective: Assess off-target binding affinity to ERα/β.[1]

  • System: Fluorescence Polarization (FP) using recombinant ERα and a fluorescent ligand (e.g., Fluormone™ ES2).[1]

  • Steps:

    • Mix ERα (15 nM) with Fluormone ES2 (1 nM).[1]

    • Add Test Compound (serial dilution).[1]

    • Incubate 2 hours.

    • Measure polarization (mP).[1]

  • Interpretation: A decrease in mP indicates displacement of the tracer, confirming the "Endocrine Disruption" theory.[1]

Comparative Data Profile (Predicted)

Property4-(2,2,2-Trifluoro-1-hydroxyethyl)phenolBisphenol A (Reference)T0901317 (LXR Tool)
MW 192.14 Da228.29 Da481.33 Da
LogP ~1.65 (Predicted)3.325.7
H-Bond Donors 221
LXR Affinity Low (Fragment)InactiveHigh (nM)
ER Affinity Moderate (Predicted)HighLow
Metabolic Stability High (CF3 block)Low (Phenol oxidation)Moderate

References

  • Kirchgessner, T. G., et al. (2016).[1][2] "Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils." Cell Metabolism.

  • Kick, E. K., et al. (2016).[1] "Discovery of Highly Potent Liver X Receptor β Agonists."[1][3] Journal of Medicinal Chemistry. [1]

  • RCSB Protein Data Bank. (2016).[1] "Crystal Structure of LXRbeta Complexed with BMS-852927 (PDB: 5JY3)."[1][3] [1]

  • GuideChem. (2024).[1] "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS 246245-20-5 Details."

  • US Patent Application 20250011288. (2025).[1][4] "RXFP1 Agonists and Methods of Use." (Cites the molecule as Intermediate 34-5).[1][4]

The Fluorinated Chiral Handle: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Nuclear Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and therapeutic applications of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol .

Executive Summary

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS: 246245-20-5) is a high-value pharmacophore used primarily in the development of nuclear receptor ligands, specifically Liver X Receptor (LXR) agonists and Selective Androgen Receptor Modulators (SARMs) .[1]

Its structural uniqueness lies in the 1-hydroxy-2,2,2-trifluoroethyl moiety attached to the phenolic core. This motif serves three critical medicinal chemistry functions:

  • Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere of the isopropyl or hexafluoroisopropanol group.

  • Electronic Modulation: The strongly electron-withdrawing trifluoromethyl (

    
    ) group increases the acidity of the benzylic hydroxyl, enhancing its hydrogen-bond donor (HBD) capability.
    
  • Chirality: The benzylic carbon is a stereocenter, allowing for the fine-tuning of ligand-receptor fit, a crucial factor in achieving selectivity between receptor isoforms (e.g., LXR

    
     vs. LXR
    
    
    
    ).

Part 1: Physicochemical & Pharmacophore Profile

Structural Properties

The molecule consists of a phenol ring substituted at the para-position with a chiral trifluoroethanol group.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Compact scaffold for fragment-based design.
Molecular Weight 192.14 g/mol Low MW allows for significant elaboration without exceeding Lipinski limits.
Chirality 1 Chiral Center (Benzylic C)Enantiomers (

vs

) often exhibit >100-fold differences in binding affinity.
Electronic Effect

of


0.5
The

group pulls electron density, deactivating the ring against oxidative metabolism.
Acidity (pKa)

11.5 (secondary OH)
More acidic than a standard ethanol side chain (

), facilitating stronger H-bonds with receptor residues (e.g., Histidine).
The "Fluorine Effect" in Binding

In LXR agonists, this scaffold mimics the oxysterol head group. The


 group occupies hydrophobic pockets within the Ligand Binding Domain (LBD), while the hydroxyl group forms a critical hydrogen bond network.
  • Metabolic Blockade: The trifluoromethyl group prevents cytochrome P450-mediated hydroxylation at the benzylic position, a common metabolic soft spot in non-fluorinated analogs (e.g., ethyl-phenol derivatives).

Part 2: Synthetic Methodologies

To ensure high enantiomeric excess (ee), which is critical for biological activity, the synthesis relies on Asymmetric Transfer Hydrogenation (ATH) .

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start Phenol Inter 4-Trifluoroacetylphenol (Achiral Ketone) Start->Inter AlCl3, DCM, 0°C Reagent1 Trifluoroacetic Anhydride (Friedel-Crafts) Product (S)-4-(2,2,2-Trifluoro- 1-hydroxyethyl)phenol (>95% ee) Inter->Product Asymmetric Transfer Hydrogenation Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA

Caption: Figure 1. Enantioselective synthesis pathway via Friedel-Crafts acylation and Noyori Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol.

Step 1: Friedel-Crafts Acylation

  • Reagents: Phenol (1.0 eq), Trifluoroacetic anhydride (1.2 eq),

    
     (2.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Suspend

      
       in anhydrous DCM at 0°C.
      
    • Add trifluoroacetic anhydride dropwise.

    • Add phenol solution slowly to control exotherm.

    • Reflux for 4 hours. Quench with ice water/HCl.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Result: 4-Trifluoroacetylphenol (Solid).

Step 2: Asymmetric Transfer Hydrogenation (ATH) This step establishes the chiral center.

  • Catalyst Preparation: Mix

    
     and 
    
    
    
    in isopropanol to form the active chiral catalyst.
  • Reaction:

    • Dissolve 4-trifluoroacetylphenol in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

    • Add the Ru-catalyst (0.5 mol%).

    • Stir at 25°C for 12–24 hours under inert atmosphere (Argon).

    • Monitoring: Monitor conversion via TLC or HPLC (Chiralpak AD-H column).

  • Purification:

    • Dilute with water, extract with DCM.

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield: ~85–90%.[2] ee: >95% (S-enantiomer).

Part 3: Therapeutic Applications (Case Studies)

Liver X Receptor (LXR) Agonists

The LXR nuclear receptors (LXR


 and LXR

) regulate cholesterol efflux and inflammation.
  • The Challenge: First-generation agonists (e.g., T0901317) caused severe hypertriglyceridemia by activating LXR

    
     in the liver.
    
  • The Solution: Ligands utilizing the 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol scaffold show improved selectivity for LXR

    
    .
    
  • Mechanism: The phenolic hydroxyl forms a hydrogen bond with His435 and Trp457 in the LXR ligand-binding pocket. The trifluoroethyl group fits into a specific hydrophobic sub-pocket, inducing a conformational change that recruits co-activators.

Selective Androgen Receptor Modulators (SARMs)

In SARM development, this scaffold mimics the A-ring of testosterone.

  • The electron-withdrawing nature of the

    
     group prevents metabolic aromatization (conversion to estrogen), a key requirement for SARMs intended to treat muscle wasting without estrogenic side effects.
    
SAR Logic Diagram (DOT)

SAR_Logic Core 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol OH_Group Benzylic -OH Core->OH_Group CF3_Group Trifluoromethyl (-CF3) Core->CF3_Group Phenol Phenolic -OH Core->Phenol H_Bond H-Bond Donor (His435/Trp457 interaction) OH_Group->H_Bond Metab_Stab Blocks Metabolic Oxidation CF3_Group->Metab_Stab Lipophilicity Increases LogP (Membrane Permeability) CF3_Group->Lipophilicity Acidity pKa Modulation (Bioisostere of Hexafluoroisopropanol) Phenol->Acidity

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

  • BenchChem. (2024). 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Product Profile and Applications. Retrieved from

  • Hashiguchi, S., et al. (1995).[3] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[3] Retrieved from

  • Collins, J. L., et al. (2002). "Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines." Journal of Medicinal Chemistry. (Contextual reference for LXR pharmacophores).
  • PubChem. (2024). Compound Summary: 4-(Trifluoromethyl)phenol and derivatives. Retrieved from

  • Ouellet, S. G., et al. (2007).[4] "Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters." Accounts of Chemical Research. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol , a critical intermediate in the synthesis of fluorinated pharmaceuticals and bioisosteres. The presence of the trifluoromethyl (


) group adjacent to the secondary alcohol introduces unique electronic effects, increasing the acidity of the hydroxyl group and altering solubility profiles compared to non-fluorinated analogs.

This guide addresses two primary purification challenges:

  • Chemical Purity: Removal of the ketone precursor (4-trifluoroacetylphenol) and inorganic reducing agents.

  • Enantiomeric Purity: Resolution of the racemate into active enantiomers, essential for high-affinity ligand binding in drug development.

Chemical Context & Impurity Profile[1][2][3]

Understanding the synthesis route is prerequisite to effective purification. The target compound is typically synthesized via the reduction of 4-(trifluoroacetyl)phenol (CAS 1823-63-8) using borohydride reagents or catalytic hydrogenation.

Impurity Spectrum
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
Precursor Ketone Unreacted 4-trifluoroacetylphenolYellow solid, lower polarity than alcohol.Recrystallization (Solubility differential).
Boron Salts Reducing agent byproductsInorganic, water-soluble.Aqueous workup / Filtration.
Oligomers Phenolic oxidation productsHigh MW, colored.Flash Chromatography / Activated Carbon.
Enantiomer Racemic synthesisIdentical physical properties (achiral environment).Chiral HPLC / Enzymatic Resolution.
Synthesis & Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target + Ketone + Salts) Workup Aqueous Workup (Removal of Salts) Start->Workup Quench & Extract ChemPur Chemical Purification (Recrystallization/Flash) Workup->ChemPur Evaporation Racemate Pure Racemate (>98% HPLC) ChemPur->Racemate Isolation ChiralRes Chiral Resolution (Prep HPLC / Lipase) Racemate->ChiralRes Resolution Enantiomer Single Enantiomer (>99% ee) ChiralRes->Enantiomer Fraction Collection

Figure 1: Integrated purification workflow from crude synthesis to enantiopure isolate.

Protocol 1: Chemical Purification (Recrystallization)

The trifluoroethyl group renders the molecule lipophilic, yet the phenolic hydroxyl maintains polarity. A two-solvent system utilizing the "Hydrophobic Effect" of the


 group is most effective.
Recommended Solvent System

Toluene / Heptane is the preferred system. The compound is soluble in hot toluene (due to


-

interactions and lipophilicity) but precipitates upon cooling and addition of heptane.
Step-by-Step Procedure
  • Dissolution: Transfer 10 g of crude solid into a 250 mL round-bottom flask. Add Toluene (approx. 5-7 mL/g) and heat to 80°C with stirring until fully dissolved.

    • Note: If the solution remains cloudy (inorganic salts), filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining 80°C, slowly add Heptane dropwise until a persistent turbidity is observed.

  • Re-solubilization: Add a minimal amount of hot Toluene (0.5 - 1 mL) to clear the solution.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, transfer to a 4°C environment (fridge) for 4 hours to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold Heptane (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Result: White to off-white needles. Target Purity: >98% (a/a) by HPLC.

Protocol 2: Chromatographic Purification (Flash)[4]

For samples with significant oligomeric impurities or low melting points preventing crystallization, Flash Chromatography is required.

Stationary Phase Selection
  • Media: High-performance spherical silica (20-40 µm).

  • Loading: 1-2% w/w (Sample/Silica).

Mobile Phase Gradient

The


 group lowers the polarity slightly compared to the non-fluorinated analog, but the phenol dominates retention.
Time (min)% Hexane% Ethyl AcetateDescription
0 - 2955Column Equilibration
2 - 5955Impurity Elution (Non-polar)
5 - 2095

60
5

40
Product Elution (Linear Gradient)
20 - 256040Wash

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

Protocol 3: Chiral Resolution (Enantiomeric Purity)

Since the reduction of the ketone typically yields a racemate, separating the (R) and (S) enantiomers is critical for biological assays.

Method A: Preparative Chiral HPLC (The Gold Standard)

The electron-withdrawing


 group often enhances separation on polysaccharide-based columns by altering the hydrogen bonding capability of the benzylic -OH.
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Dimensions: 20 x 250 mm (Prep).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 to 85:15).

  • Flow Rate: 10-15 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.[1]

Method B: Enzymatic Kinetic Resolution (Scalable)

Lipases can selectively acetylate one enantiomer of secondary fluorinated alcohols.

  • Setup: Dissolve racemate in Vinyl Acetate (acting as solvent and acyl donor).

  • Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

  • Reaction: Stir at 30-40°C. Monitor by Chiral HPLC.

  • Stop: When conversion reaches 50%, filter off the enzyme.

  • Separation: The unreacted alcohol (e.g., (R)-enantiomer) and the formed acetate ester (e.g., (S)-ester) have vastly different polarities and can be separated by standard Flash Chromatography (Protocol 2).

Quality Control & Validation

Validate the purified material using the following parameters.

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)
Doublet at

~5.0 ppm (CH-CF3); Multiplets

6.8-7.2 (Ar-H).
Fluorine Content

NMR
Singlet at

-77 ppm (approx).
Chemical Purity HPLC (C18)>98.0% Area.[2]
Enantiomeric Excess Chiral HPLC>99.0% ee (for chiral batches).
Residual Solvent GC-HS< Limit (Toluene < 890 ppm).

Safety Considerations

  • Fluorine Chemistry: While the

    
     group is stable, avoid strong reducing conditions (e.g., LiAlH4 at high temps) that might defluorinate the compound, leading to HF generation.
    
  • Phenolic Handling: Phenols are corrosive and skin-permeable. Wear nitrile gloves and face shields.

  • Dust Explosion: Finely divided organic solids (from recrystallization) pose a dust explosion risk. Ground all equipment.

References

  • Synthesis & Properties of Trifluoroethanol Derivatives

    • PubChem.[3][4][5] "2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8)." National Library of Medicine. [Link]

  • General Recrystallization of Fluorinated Aromatics

    • University of Rochester. "Tips & Tricks: Recrystallization Solvents." [Link]

  • Chiral Resolution of Fluorinated Alcohols
  • Compound Identification (CAS Verification)

Sources

"4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vitro Bio-Profiling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Introduction: Characterizing a Key Synthetic Intermediate

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a phenolic compound with the molecular formula C₈H₇F₃O₂.[1] Its structure is notable for two key features: a phenol group, which is a common motif in many biologically active molecules, and a trifluoro-hydroxyethyl group. The inclusion of trifluoromethyl groups in medicinal chemistry is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]

Primarily recognized as a critical building block in the synthesis of Selective Androgen Receptor Modulators (SARMs), this compound's own biological activities are not extensively characterized in public literature.[1] Given its structural alerts, particularly the phenolic moiety, it is plausible that 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol could interact with various biological targets. Phenolic compounds are known to exhibit a wide range of effects, including antioxidant, enzyme-inhibiting, and hormone receptor-modulating activities.[3]

This application note provides a suite of detailed in vitro assay protocols designed for researchers and drug development professionals to conduct an initial biological characterization of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. The protocols are designed to be self-validating and follow a logical progression, beginning with a fundamental assessment of cytotoxicity to establish appropriate concentration ranges for subsequent, more specific functional assays. We will detail protocols for:

  • General Cytotoxicity Assessment: To determine the compound's effect on cell viability.

  • Estrogen Receptor Binding Assay: To investigate potential hormonal activity due to the phenolic structure.

  • Enzyme Inhibition Assay (α-glucosidase): To screen for potential inhibitory effects on a key metabolic enzyme.

These assays provide a foundational dataset to guide further investigation into the compound's mechanism of action and potential therapeutic applications.

Physicochemical Properties of the Test Article

A thorough understanding of the test article's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
IUPAC Name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol[1]
CAS Number 246245-20-5[1][4]
Molecular Formula C₈H₇F₃O₂[1]
Molecular Weight 192.14 g/mol [1]
Appearance Varies (typically a solid)-
Storage 2-8°C, sealed, in a dry environment[1]

Part 1: Foundational Procedures

Stock Solution Preparation

The accuracy of all subsequent assays depends on the correct preparation of the test article stock solution.

  • Rationale: A high-concentration, validated stock solution in a suitable solvent allows for precise serial dilutions into aqueous culture media, minimizing the final solvent concentration to avoid vehicle-induced toxicity. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at concentrations typically below 0.5%.

  • Protocol:

    • Accurately weigh a precise amount (e.g., 5 mg) of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

General Cell Culture Maintenance

This guide utilizes the human breast adenocarcinoma cell line MCF-7 as a model system for cytotoxicity and estrogen receptor-related assays. It is a well-characterized, estrogen-responsive cell line.

  • Rationale: Consistent and sterile cell culture technique is paramount to ensure the health and reproducibility of the cellular models used in the assays.

  • Protocol:

    • Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and human recombinant insulin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 70-80% confluency using Trypsin-EDTA to detach them.

    • Regularly inspect cultures for any signs of contamination.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Analysis Compound Weigh Compound Solvent Add DMSO Compound->Solvent Stock Create 20 mM Stock Solvent->Stock Aliquot Aliquot & Freeze Stock->Aliquot Dilute Thaw & Serially Dilute Aliquot->Dilute Assay1 Cytotoxicity Assay Dilute->Assay1 Assay2 ER Binding Assay Dilute->Assay2 Assay3 Enzyme Inhibition Dilute->Assay3 Data1 Viability Curve Assay1->Data1 IC50 Data2 Competition Curve Assay2->Data2 Ki Data3 Inhibition Curve Assay3->Data3 IC50

Caption: General experimental workflow from compound preparation to data analysis.

Part 2: Protocol for General Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]

Materials
  • MCF-7 cells

  • Complete culture medium (DMEM + 10% FBS)

  • Serum-free DMEM

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium from the DMSO stock. A typical concentration range to screen is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-cell" blank (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from all wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

G Seed 1. Seed Cells (10,000 cells/well) Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add Compound Dilutions (0.1 to 100 µM) Incubate1->Treat Incubate2 4. Incubate 48h (Treatment Period) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Remove Medium Add DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Protocol for Estrogen Receptor (ER) Competitive Binding Assay

Principle

This assay determines a compound's ability to bind to the estrogen receptor.[8] It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERα and ERβ present in a rat uterine cytosol preparation.[9] The amount of radioactivity bound to the receptor decreases as the concentration of the competing test compound increases. This allows for the determination of the compound's binding affinity (Ki).

Materials
  • Rat uterine cytosol (prepared from immature, ovariectomized female rats)

  • [³H]17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution

  • Assay Buffer (TEDG: Tris, EDTA, Dithiothreitol, Glycerol)

  • Hydroxylapatite (HAP) slurry (for separating bound from free ligand)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol (standard) and the test compound in the assay buffer.

    • Prepare a working solution of [³H]17β-estradiol in assay buffer (final concentration typically ~1 nM).[9]

    • Prepare the rat uterine cytosol, ensuring the protein concentration is optimized to bind 10-15% of the total radioligand added.[8]

  • Assay Incubation:

    • Set up assay tubes on ice.

    • To each tube, add:

      • Assay buffer

      • Diluted test compound or unlabeled estradiol standard

      • [³H]17β-estradiol working solution

      • Rat uterine cytosol (add last to initiate the binding reaction)

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Vortex gently and incubate overnight (18-24 hours) at 4°C.

  • Separation of Bound and Free Ligand:

    • Following incubation, add a pre-determined volume of ice-cold HAP slurry to each tube.

    • Incubate on ice for 15-20 minutes with intermittent vortexing. The HAP binds the receptor-ligand complexes.

    • Centrifuge the tubes at low speed (e.g., 1,000 x g for 10 min) to pellet the HAP.

    • Carefully aspirate and discard the supernatant, which contains the free, unbound radioligand.

  • Quantification:

    • Wash the HAP pellet with cold assay buffer to remove any remaining free ligand. Repeat the centrifugation and aspiration steps.

    • Add scintillation cocktail to each tube containing the HAP pellet.

    • Vortex thoroughly and count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding for each sample: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the competitor (either unlabeled estradiol or the test compound).

  • Use non-linear regression to determine the IC₅₀ for both the standard and the test compound.

  • Calculate the relative binding affinity (RBA) or the inhibitory constant (Ki) to quantify the compound's affinity for the estrogen receptor.

G cluster_receptor ER ER Hot [3H]E2 Cold Test Compound BoundHot ER-[3H]E2 ER->BoundHot BoundCold ER-Test ER->BoundCold Hot->BoundHot Binds Cold->BoundCold Competes

Caption: Principle of the competitive estrogen receptor binding assay.

Part 4: Protocol for α-Glucosidase Inhibition Assay

Principle

α-Glucosidase is an enzyme involved in carbohydrate digestion. Inhibiting this enzyme can help manage hyperglycemia. This colorimetric assay measures the activity of α-glucosidase by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol (pNP), which is a yellow-colored product.[10] An effective inhibitor will reduce the rate of pNP formation.

Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol stock solution

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • Positive control (e.g., Acarbose)

  • 96-well plate

  • Microplate reader (absorbance at 405 nm)

Step-by-Step Protocol
  • Assay Preparation:

    • Prepare serial dilutions of the test compound and the positive control (Acarbose) in phosphate buffer.

    • Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the test compound dilutions to each well.

    • Include a positive control (Acarbose), a negative control (buffer only, no inhibitor), and a blank (buffer only, no enzyme).

    • Add 50 µL of the α-glucosidase solution to all wells except the blanks.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Incubation:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well. This also enhances the yellow color of the p-nitrophenol product.

    • Measure the absorbance of each well at 405 nm.

Data Analysis
  • Correct the absorbance readings by subtracting the absorbance of the blank from all other wells.

  • Calculate the percentage of enzyme inhibition using the following formula:

    • % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100

  • Plot the % Inhibition against the log of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion and Further Steps

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. By systematically evaluating its cytotoxicity, potential for estrogen receptor binding, and enzyme inhibitory activity, researchers can generate a foundational biological profile. The results from these assays, particularly the calculated IC₅₀ and Ki values, will be critical in guiding subsequent research. Positive "hits" in any of these assays would warrant more in-depth mechanistic studies, such as investigating effects on downstream signaling pathways, assessing selectivity against other receptors or enzymes, and ultimately progressing to more complex cell-based or in vivo models.

References

  • MySkinRecipes. 4-(2,2,2-trifluoro-1-methoxyethyl)phenol. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link]

  • PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Available from: [Link]

  • Antioxidants (Basel). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Available from: [Link]

  • Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]

  • Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • PubChem. 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol. Available from: [Link]

  • Molecules. Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. Available from: [Link]

  • Journal of Food Biochemistry. Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Available from: [Link]

  • Molecules. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • National Toxicology Program. In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). Available from: [Link]

  • International Journal of Food Properties. Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. Available from: [Link]

  • Nigerian Journal of Pharmaceutical and Applied Science Research. Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. Available from: [Link]

  • International Journal of Molecular Sciences. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • South African Journal of Botany. Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. Available from: [Link]

  • African Journal of Microbiology Research. In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Available from: [Link]

  • ResearchGate. (PDF) In vitro receptor binding assays. Available from: [Link]

  • Google Patents. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Molecules. Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. Available from: [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. Available from: [Link]

  • Repositório Alice - Embrapa. Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • International Journal of Molecular Sciences. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Available from: [Link]

  • Evidence-Based Complementary and Alternative Medicine. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Available from: [Link]

  • National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Available from: [Link]

  • Journal of the American Chemical Society. Simulations of the Estrogen Receptor Ligand-Binding Domain: Affinity of Natural Ligands and Xenoestrogens. Available from: [Link]

Sources

Application Notes and Protocols: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Enzyme Inhibition

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] The molecule 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol combines the structural features of a phenol with a trifluorinated secondary alcohol. While direct studies on this specific compound as an enzyme inhibitor are not extensively documented in publicly available literature, its structure is highly suggestive of a potent mechanism-based inhibitory action, particularly against hydrolytic enzymes.

The key to this potential lies in the trifluoromethyl group's powerful electron-withdrawing nature. This effect renders the adjacent hydroxyl-bearing carbon highly electrophilic. Consequently, this carbon center is susceptible to nucleophilic attack from an amino acid residue (such as serine, cysteine, or threonine) within an enzyme's active site. This interaction can form a stable, covalent adduct that mimics the tetrahedral transition state of the enzyme's natural substrate, leading to potent and often reversible, slow-binding inhibition. This principle is well-established for trifluoromethyl ketones (TFMKs), which are known to be powerful inhibitors of carboxylesterases and proteases through the formation of a stable hemiacetal with an active site serine.[2]

These application notes provide a theoretical framework and detailed experimental protocols for investigating 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as a transition-state analog inhibitor, with a primary focus on the serine hydrolase family of enzymes.

Part 1: Proposed Mechanism of Action - A Hypothesis

We hypothesize that 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol acts as a slow-binding, reversible inhibitor of serine hydrolases. The proposed mechanism involves the following steps:

  • Initial Binding: The inhibitor docks into the enzyme's active site, likely guided by interactions involving the phenol ring.

  • Nucleophilic Attack: The catalytic serine residue's hydroxyl group performs a nucleophilic attack on the electrophilic carbon of the inhibitor's trifluoro-hydroxyethyl moiety.

  • Formation of a Stable Adduct: This attack results in the formation of a stable, covalent hemiketal adduct. This adduct is structurally analogous to the high-energy tetrahedral intermediate formed during the hydrolysis of a natural ester or amide substrate.

  • Enzyme Inhibition: The stability of this hemiketal adduct effectively sequesters the enzyme in an inactive state, preventing it from processing its natural substrate. The inhibition is characterized by a time-dependent onset as the covalent adduct forms.

The reversibility of this inhibition is a key feature. While the adduct is stable, it is not permanently covalent. The equilibrium can slowly shift back, releasing the inhibitor and restoring enzyme activity, a characteristic of potent, tight-binding inhibitors.[3]

Diagram of Proposed Inhibition Mechanism

G Inhibitor 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (I) EI_Complex Initial Non-covalent Complex (E-Ser-OH • I) Inhibitor->EI_Complex k_on (fast) EI_Complex->Inhibitor k_off (fast) Hemiketal Stable Hemiketal Adduct (E-Ser-O-I*) EI_Complex->Hemiketal k_inact (slower) Hemiketal->EI_Complex k_react (very slow) G A Prepare Serial Dilution of Inhibitor C Add Inhibitor Dilutions to Plate A->C B Add Enzyme to 96-well Plate B->C D Pre-incubate (e.g., 30 min at 37°C) C->D E Add Substrate to Initiate Reaction D->E F Measure Kinetic Readout E->F G Calculate Initial Velocities (v₀) F->G H Plot % Activity vs. [I] and Fit Curve G->H I Determine IC50 Value H->I

Caption: Standard workflow for determining IC50 values.

Protocol 2.2: Investigating the Mechanism of Inhibition (Time-Dependence)

This protocol helps to determine if the compound is a standard reversible inhibitor or a time-dependent, slow-binding inhibitor.

Rationale: For slow-binding inhibitors, the degree of inhibition increases with the length of pre-incubation time. This experiment directly tests this characteristic.

Procedure:

  • Setup: Prepare reactions as in Protocol 2.1, but use a single, partially-inhibiting concentration of the compound (e.g., its approximate IC50 or 2x IC50).

  • Variable Pre-incubation: Create multiple identical sets of reactions. Incubate each set for a different amount of time (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate. The "0 minutes" time point involves adding the substrate immediately after the inhibitor.

  • Reaction and Measurement: Initiate and measure the reactions as described previously.

  • Data Analysis:

    • Calculate the initial velocity for each pre-incubation time point.

    • Plot the remaining enzyme activity (%) against the pre-incubation time.

    • If the inhibition is time-dependent, you will observe a decrease in enzyme activity as the pre-incubation time increases.

Expected Results:

  • No Time-Dependence: The level of inhibition will be constant regardless of the pre-incubation time.

  • Time-Dependence: The measured enzyme activity will decrease with longer pre-incubation times, eventually reaching a steady state of inhibition.

Protocol 2.3: Determining Reversibility (Dialysis or Rapid Dilution)

This protocol differentiates between irreversible and reversible (including tight-binding) inhibition.

Rationale: Reversible inhibitors can be removed from the enzyme, restoring its activity. Irreversible inhibitors form a permanent covalent bond that cannot be broken by simple dilution or dialysis. [4] Procedure (Rapid Dilution Method):

  • Inhibition Step: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x the IC50) for a sufficient time (e.g., 60 minutes) to ensure maximal adduct formation. Also, prepare a control incubation with the vehicle.

  • Rapid Dilution: Take an aliquot of the enzyme-inhibitor mixture and dilute it rapidly (e.g., 100-fold or more) into the assay buffer, pre-warmed to the assay temperature. The dilution should lower the inhibitor concentration to well below its IC50 value (e.g., <0.1x IC50). Do the same for the vehicle-treated enzyme.

  • Activity Measurement: Immediately after dilution, add the substrate and monitor enzyme activity over time.

  • Data Analysis:

    • Plot enzyme activity versus time after dilution.

    • Reversible Inhibition: If the inhibitor is reversible, you will observe a gradual recovery of enzyme activity over time as the inhibitor dissociates from the active site.

    • Irreversible Inhibition: If the inhibitor is irreversible, no significant recovery of enzyme activity will be observed after dilution.

Part 3: Quantitative Data and Interpretation

Since no published data exists for this specific compound, the following table is a template for how experimental results should be presented.

ParameterDescriptionExample ValueInterpretation
IC50 Concentration of inhibitor causing 50% inhibition after a fixed pre-incubation time.50 nMIndicates high potency.
k_inact The maximal rate of inactivation at a saturating concentration of the inhibitor.0.1 min⁻¹Reflects the rate of covalent adduct formation.
K_I The inhibitor concentration that gives half-maximal rate of inactivation.200 nMRepresents the initial binding affinity of the inhibitor for the enzyme.
k_react The first-order rate constant for the recovery of enzyme activity from the inhibited complex.0.001 min⁻¹A very low value indicates a slow off-rate and tight-binding inhibition.

Conclusion and Future Directions

The structural characteristics of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol make it a compelling candidate for investigation as a transition-state analog inhibitor of serine hydrolases. The protocols outlined above provide a systematic approach to validate this hypothesis, determine the compound's potency, and elucidate its mechanism of action. Positive results from these initial studies would warrant further investigation, including crystallography of the enzyme-inhibitor complex to confirm the formation of the hemiketal adduct, as well as broader screening against a panel of hydrolases to determine its selectivity. Such studies could position this molecule or its derivatives as valuable tool compounds for chemical biology or as starting points for therapeutic development.

References

  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology, 133(1), 12-19. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(2,2,2-trifluoro-1-methoxyethyl)phenol. Available at: [Link]

  • Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Available at: [Link]

  • Ojida, A., et al. (2002). Trifluoromethyl-containing analogs of captopril and enalaprilat as inhibitors of angiotensin converting enzyme. Journal of Medicinal Chemistry, 45(24), 5228-5239. Available at: [Link]

  • Dominguez, E., et al. (2018). Carboxylesterase inhibition by trifluoromethyl ketones: a kinetic and computational study. Insect Biochemistry and Molecular Biology, 99, 29-39. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley.
  • University of Louisville. (2013). Enzyme Kinetics II MBI 527. Available at: [Link]

Sources

Application Note: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS: 246245-20-5) in cell culture. Based on its chemical structure—a phenol ring substituted with a trifluoro-1-hydroxyethyl group—this compound shares significant pharmacophoric features with Liver X Receptor (LXR) agonists (e.g., T0901317, GW3965) and other nuclear receptor modulators. It is often utilized as a bioactive fragment, a metabolic probe, or a building block in the development of fluorinated pharmaceuticals.

The following guide is structured to provide rigorous technical methodologies for handling, solubilizing, and evaluating this compound in in vitro systems, with a focus on lipid metabolism and nuclear receptor signaling pathways.

Optimizing Solubilization, Stability, and Functional Profiling of Fluorinated Phenolic Probes

Executive Summary & Compound Profile

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a chiral, fluorinated phenolic compound. Its structural motif—a phenol coupled with a trifluoro-hydroxyethyl group—mimics the polar "head groups" of several potent nuclear receptor agonists. The electron-withdrawing trifluoromethyl group increases the acidity of the adjacent hydroxyl and the phenol, potentially altering hydrogen bonding interactions within receptor ligand-binding domains (LBDs).

This compound is primarily applied in:

  • Fragment-Based Drug Discovery (FBDD): As a ligand efficiency probe for LXR, PPAR, and ERβ.

  • Metabolic Stability Studies: Evaluating the resistance of fluorinated motifs to Phase II conjugation (glucuronidation/sulfation).

  • Bioactivity Screening: Assessing cytotoxicity and gene modulation in lipid signaling pathways.

Physicochemical Profile
PropertyValuebiological Implication
CAS Number 246245-20-5Unique identifier for sourcing and validation.
Molecular Weight 192.14 g/mol Small molecule; high membrane permeability likely.
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; requires organic co-solvent (DMSO/Ethanol).
pKa (Phenol) ~9.0 (lowered by CF3)Increased acidity compared to phenol; exists partially as phenolate at physiological pH if local environment is basic, but mostly neutral.
Chirality Contains 1 chiral centerEnantiomers (R/S) may exhibit differential binding affinity.

Preparation & Handling Protocols

A. Stock Solution Preparation

Critical Challenge: Phenolic compounds are prone to oxidation (quinonoid formation) upon prolonged exposure to light and air. The trifluoromethyl group adds stability but does not eliminate this risk.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered. Ethanol is a secondary alternative but evaporates faster.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.21 mg of compound in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (or foil-wrapped cryovials) to prevent photodegradation. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Quality Control: Visually inspect for discoloration (yellowing/browning) before use, which indicates oxidation.

B. Working Solution & Media Formulation

Dilution Strategy:

  • Step 1: Dilute 100 mM stock 1:100 in DMSO to create a 1 mM working stock .

  • Step 2: Dilute the 1 mM stock directly into pre-warmed culture media to achieve final concentrations (e.g., 1 µM, 10 µM).

  • Vehicle Control: Ensure the final DMSO concentration is ≤ 0.1% (v/v) in all experimental wells to prevent solvent-induced cytotoxicity.

Serum Considerations:

  • Serum-Free vs. Serum-Containing: Phenols can bind to albumin in Fetal Bovine Serum (FBS).

    • Recommendation: For short-term signaling assays (<6 hours), use Serum-Free Media or Charcoal-Stripped FBS (to remove endogenous hormones/lipids that might compete with the probe).

    • Recommendation: For long-term toxicity assays (24-72 hours), use 10% FBS but run a parallel serum-free control to assess potency shifts.

Experimental Protocols

Protocol A: Cytotoxicity & Cell Viability Profiling (MTT/CCK-8)

Objective: Determine the non-toxic concentration range (IC50) prior to functional assays.

Workflow:

  • Seeding: Plate cells (e.g., HepG2, HEK293, or THP-1) at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24h.

  • Dosing: Treat cells with a log-scale concentration gradient:

    • 0 (Vehicle), 0.1, 1.0, 10, 50, 100 µM.

    • Note: 100 µM is the upper limit for specific small-molecule interactions; higher doses often induce off-target stress.

  • Incubation: 24 to 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT or CCK-8 reagent. Incubate 1-4h. Measure absorbance (OD 450nm/570nm).

  • Analysis: Normalize to Vehicle Control (100%). Plot dose-response curve to calculate IC50.

Protocol B: Functional Gene Expression (Lipid Metabolism)

Objective: Assess LXR-like activity by measuring upregulation of target genes (ABCA1, SREBP-1c). Rationale: The structural similarity to T0901317 suggests potential modulation of the LXR-RXR pathway.

Workflow:

  • Cell Model: HepG2 (Liver) or THP-1 (Macrophage-differentiated with PMA).

  • Starvation: Switch to media containing 1% Charcoal-Stripped FBS for 12 hours prior to treatment.

  • Treatment:

    • Test Group: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (1 µM, 10 µM).

    • Positive Control: T0901317 (1 µM) or GW3965 (1 µM).

    • Negative Control: DMSO (0.1%).

  • Duration: Incubate for 18–24 hours .

  • Lysis & RNA Extraction: Use Trizol or Silica-column based kits.

  • qPCR Analysis:

    • Target Genes:ABCA1 (ATP-binding cassette transporter A1), SREBP-1c (Sterol regulatory element-binding protein 1).

    • Reference Gene: GAPDH or 36B4.

  • Interpretation: A >2-fold increase in ABCA1 mRNA suggests LXR agonist activity.

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling pathway and experimental logic for evaluating this compound.

G Compound 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (Test Compound) Membrane Cell Membrane Diffusion Compound->Membrane Passive Transport Tox Off-Target Toxicity (Mitochondrial Stress) Compound->Tox High Dose (>50µM) NR Nuclear Receptor (LXR/PPAR) Ligand Binding Domain Membrane->NR Intracellular Binding RXR RXR Heterodimerization NR->RXR Complex Formation DNA Binding to LXRE/PPRE (Promoter Region) RXR->DNA Nuclear Translocation Transcription Transcription Activation DNA->Transcription ABCA1 Target: ABCA1 (Cholesterol Efflux) Transcription->ABCA1 Primary Outcome SREBP Target: SREBP-1c (Lipogenesis) Transcription->SREBP Secondary Outcome

Caption: Hypothesized mechanism of action: The fluorinated phenol mimics ligand head-groups, entering the cell to modulate Nuclear Receptor-RXR complexes, driving gene expression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity; "Shock" dilution.Pre-dilute in intermediate media (without serum) or vortex rapidly during addition. Ensure DMSO < 0.1%.
High Cytotoxicity Off-target mitochondrial uncoupling (common with phenols).Reduce concentration to <10 µM. Verify pH of media (fluorinated phenols are acidic).
No Biological Effect Serum protein binding (Albumin sequestration).Repeat assay in Serum-Free or Low-Serum (0.5%) conditions.
Variable Results Racemic mixture effects.If possible, separate enantiomers via Chiral HPLC, as one isomer is likely more active.

References

  • Collins, J. L., et al. (2002). "Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines." Journal of Medicinal Chemistry, 45(10), 1963-1966.

  • Repa, J. J., & Mangelsdorf, D. J. (2000). "The role of liver X receptors in atherosclerosis." Nature Medicine, 8, 1243–1244.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich/Merck. "Product Specification: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol." Safety Data Sheet (SDS).

Application Notes & Protocols for the Chiral Separation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical and agrochemical development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles.[1][2] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or, in some cases, responsible for adverse effects (the distomer).[1] This reality necessitates the development of robust and reliable analytical methods to separate and quantify enantiomers, ensuring the safety and efficacy of the final product.

This guide focuses on the chiral separation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, a molecule featuring a trifluoromethyl carbinol moiety. This structural motif is prevalent in many biologically active compounds due to the ability of the trifluoromethyl group to enhance properties like metabolic stability and bioavailability.[3][4][5] The successful resolution of its enantiomers is a critical step in its development pathway.

We will explore detailed protocols using two of the most powerful techniques in modern chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[] While HPLC is a versatile and widely established method, SFC presents a faster, greener alternative with unique selectivity, making it highly complementary.[7][8][9] This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific rationale for each procedural choice.

Analyte Profile: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.

  • Structure:

    • IUPAC Name: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

    • Molecular Formula: C₈H₇F₃O₂

    • Molecular Weight: 208.14 g/mol

    • Chiral Center: The carbon atom bonded to the hydroxyl group, the phenyl group, the trifluoromethyl group, and a hydrogen atom.

  • Key Structural Features for Chiral Recognition:

    • Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the alcoholic hydroxyl (-OH) groups are primary sites for hydrogen bonding interactions with a chiral stationary phase (CSP).

    • Hydrogen Bond Acceptor: The oxygen atoms of the hydroxyl groups can also act as hydrogen bond acceptors.

    • π-System: The aromatic phenyl ring allows for π-π stacking interactions.

    • Strong Dipole Moment: The highly electronegative trifluoromethyl (-CF₃) group creates a strong dipole, influencing dipole-dipole interactions.

The presence of multiple interaction points makes this molecule an excellent candidate for direct chiral separation on a variety of CSPs.

A Strategic Approach to Chiral Method Development

A systematic, multi-stage approach is crucial for efficiently developing a robust chiral separation method. Simply screening a wide array of columns and mobile phases without a clear strategy is inefficient. The following workflow streamlines the process from initial screening to final optimization.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Racemic Analyte Sample Screen_CSPs Screen Complementary CSPs (e.g., Amylose & Cellulose Derivatives) Start->Screen_CSPs Screen_Modes Test Multiple Mobile Phase Modes (NP, RP, PO for HPLC; Modifiers for SFC) Screen_CSPs->Screen_Modes Evaluate Evaluate Initial Results (Look for any separation, α > 1.0) Screen_Modes->Evaluate Select Select Best CSP/ Mobile Phase Combination(s) Evaluate->Select Optimize_MP Fine-tune Mobile Phase (Adjust solvent ratio, additives) Select->Optimize_MP Optimize_Params Optimize System Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Params Validate Method Validation (System Suitability, Robustness) Optimize_Params->Validate Final_Method Final Optimized Method (Rs ≥ 1.5) Validate->Final_Method

Figure 1: A structured workflow for chiral method development.

The core principle is to first cast a wide but intelligent net by screening a small set of complementary CSPs under diverse mobile phase conditions. Polysaccharide-based CSPs are the industry workhorse and the logical starting point for trifluoromethyl carbinols.[10][11] Once partial separation is achieved, the focus shifts to systematically optimizing the conditions to achieve baseline resolution (Rs ≥ 1.5).[11]

Protocol 1: Chiral Separation by HPLC

HPLC is the most widely used technique for chiral separations due to its versatility and the vast array of available CSPs.[][12]

Initial Screening Phase

Objective: To identify a promising combination of Chiral Stationary Phase (CSP) and mobile phase mode that shows any degree of separation.

Recommended Columns for Screening:

  • Amylose-based: e.g., Lux Amylose-1 or Chiralpak® AD-H

  • Cellulose-based: e.g., Lux Cellulose-1 or Chiralcel® OD-H

These two column types often provide complementary selectivity.[11][12]

Step-by-Step Screening Protocol:

  • Prepare Analyte Stock Solution: Dissolve the racemic 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in methanol or ethanol to a concentration of approximately 1.0 mg/mL.

  • System Setup: Install the first screening column (e.g., Lux Amylose-1).

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

  • Sequential Injections: For each column, perform injections using the mobile phase conditions listed in Table 1, equilibrating the column thoroughly between each mobile phase change.

  • Data Evaluation: Analyze the chromatograms for each run. Look for any peak splitting or shouldering, which indicates partial enantiomeric recognition. Calculate the separation factor (α) for any observed separation.

  • Repeat: Repeat steps 2-5 with the second screening column (e.g., Lux Cellulose-1).

Table 1: HPLC Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)100% MethanolAcetonitrile / Water (50:50, v/v)
Additive NoneOptional: 0.1% Acetic Acid0.1% Acetic or Formic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 230 nm or 254 nmUV at 230 nm or 254 nmUV at 230 nm or 254 nm
Injection Vol. 5 µL5 µL5 µL

Rationale: The phenolic nature of the analyte makes it slightly acidic. The addition of a small amount of acid to the mobile phase in RP and PO modes can improve peak shape and reproducibility by suppressing the ionization of the phenol group.[12]

Optimization Phase

Objective: To achieve baseline resolution (Rs ≥ 1.5) on the most promising CSP/mobile phase combination identified during screening.

Example Optimization on an Amylose-based CSP in Normal Phase: Let's assume the Lux Amylose-1 column with a Hexane/Isopropanol mobile phase showed the best initial separation.

  • Optimize Alcohol Modifier Percentage:

    • Vary the percentage of isopropanol (IPA) from 5% to 20%. Lowering the IPA percentage will generally increase retention and may improve resolution, but can also lead to broader peaks.

  • Consider Alternative Alcohols:

    • Replacing isopropanol with ethanol can sometimes alter selectivity and improve the separation.

  • Adjust Temperature:

    • Vary the column temperature between 15 °C and 40 °C. Temperature changes can affect the thermodynamics of the chiral recognition process, sometimes dramatically improving or even inverting the elution order.[12]

Table 2: Example Optimized HPLC Method

ParameterOptimized Condition
Column Lux Amylose-1 (or equivalent)
Mobile Phase n-Hexane / Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Vol. 5 µL
Expected Outcome Baseline separation (Rs ≥ 1.5)

Protocol 2: Chiral Separation by SFC

SFC is an attractive alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[7] The mobile phase, typically supercritical CO₂ mixed with an alcohol modifier, has low viscosity and high diffusivity, allowing for much higher flow rates and faster analyses.[8]

SFC Screening and Optimization

Objective: To rapidly screen CSPs and co-solvents to find a suitable separation. In SFC, screening and optimization are often merged due to the speed of the technique.

Step-by-Step Protocol:

  • Prepare Analyte Stock Solution: Dissolve the racemic analyte in methanol to a concentration of 1.0 mg/mL.

  • System Setup: Use a standard screening protocol that varies the co-solvent (modifier) and its concentration.

  • Screening Parameters: Use the conditions in Table 3 as a starting point. Modern SFC systems can automate the screening of multiple columns and modifiers.

  • Optimization:

    • Modifier Percentage: Adjust the percentage of the alcohol modifier. Typically, a gradient from 5% to 40% is screened.

    • Modifier Type: Screen different alcohols (Methanol, Ethanol, Isopropanol) as they can provide different selectivities. Methanol is often the first choice.[7][8]

    • Back Pressure & Temperature: Optimize the automated back pressure regulator (ABPR) and column temperature. Standard conditions are often 150 bar and 40 °C.

Table 3: Typical SFC Screening and Optimized Conditions

ParameterScreening ConditionOptimized Condition
Column Lux Amylose-1 / Lux Cellulose-1Lux Amylose-1 (or best hit)
Mobile Phase CO₂ / Modifier (Gradient 5-40%)CO₂ / Methanol (80:20, v/v)
Modifier Methanol, EthanolMethanol
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar
Temperature 40 °C40 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 2 µL2 µL

Mechanistic Insights: The Basis of Chiral Recognition

The separation of enantiomers on a polysaccharide-based CSP is a result of the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[12] The stability of these complexes differs, leading to different retention times.

Chiral_Recognition cluster_enantiomers Analyte Enantiomers CSP Chiral Stationary Phase (Polysaccharide Groove) Carbamate groups Hydroxyl groups Enantiomer_R R-Enantiomer Enantiomer_R->CSP  3-Point Interaction (e.g., H-bond, π-π, Dipole) = Stronger Binding Enantiomer_S S-Enantiomer Enantiomer_S->CSP  Imperfect Fit = Weaker Binding

Figure 2: Proposed mechanism of chiral recognition on a polysaccharide CSP.

For 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, the key interactions are:

  • Hydrogen Bonding: The hydroxyl groups of the analyte form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The phenyl ring can interact with the phenyl groups of the CSP selector.

  • Dipole-Dipole Interactions: The polar -CF₃ group and the C-O bonds interact with polar sites on the CSP.

One enantiomer will have a spatial arrangement that allows for a more stable, multi-point interaction (a "better fit") with the chiral grooves of the stationary phase, resulting in a longer retention time. The other enantiomer, with a less optimal fit, will elute earlier.

Data Interpretation & System Suitability

To ensure the quality of the separation, key chromatographic parameters must be calculated and monitored.

Table 4: Key Performance Metrics

ParameterFormulaDefinitionAcceptance Criteria
Retention Factor (k') k' = (t_R - t₀) / t₀A measure of the retention of an analyte.1 < k' < 10
Separation Factor (α) α = k'₂ / k'₁The ratio of the retention factors of the two enantiomers; measures selectivity.α > 1.1
Resolution (Rs) Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)The degree of separation between two peaks.[11]Rs ≥ 1.5 (Baseline)

Where t_R is the retention time, t₀ is the void time, and w is the peak width at the base.

Before any sample analysis, a System Suitability Test (SST) must be performed by injecting a standard solution of the racemate multiple times. This verifies that the chromatographic system is performing as expected. Typical SST parameters include resolution (Rs), peak asymmetry (tailing factor), and precision of retention times and peak areas.

Conclusion

The chiral separation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is readily achievable using modern chromatographic techniques. A strategic approach, beginning with the screening of complementary polysaccharide-based chiral stationary phases under diverse mobile phase conditions (HPLC and SFC), is the most efficient path to success. By systematically optimizing the mobile phase composition and system parameters, a robust method capable of providing baseline resolution can be developed. Understanding the underlying principles of chiral recognition not only aids in troubleshooting but also enables the rational development of methods for other structurally similar chiral molecules. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving this critical analytical goal.

References

  • Bunton, B. M., & Walker, T. A. (1995). Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

  • Novellati, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • MySkinRecipes. (n.d.). 4-(2,2,2-trifluoro-1-methoxyethyl)phenol.
  • Khan, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 362, 143083. [Link]

  • Waters Corporation. (n.d.).
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5829. [Link]

  • BOC Sciences. (n.d.).
  • Pál, Sz., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography... Molecules, 29(5), 1046. [Link]

  • Phenomenex. (n.d.).
  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. [Link]

  • Concellón, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4968-4977. [Link]

  • Concellón, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. [Link]

  • Selvita. (2024).
  • Phenomenex. (n.d.).
  • BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.

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Application of "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (referred to herein as Fragment TF-Phenol ) as a privileged scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional high-throughput screening (HTS) hits, this molecule is engineered specifically for


F NMR-based screening  (FAXS).[1] Its design incorporates a sensitive NMR reporter group (

) and a versatile pharmacophore (phenol) within a low-molecular-weight framework (

Da), making it an ideal "spy molecule" for detecting weak affinity interactions (

in mM range) that characterize early-stage drug discovery.[1]

Physicochemical Profile & Fragment Metrics

Before experimental application, the fragment's properties must be understood to ensure library compatibility (solubility, stability).

PropertyValueRelevance in FBDD
Molecular Weight 192.13 g/mol Fits "Rule of 3" (MW < 300).[1] High Ligand Efficiency potential.[1][2][3]
Formula

Fluorine content allows for exclusive NMR detection.[1]
ClogP ~1.8 - 2.0Ideal lipophilicity range; soluble in DMSO/Buffer mixes.[1]
H-Bond Donors 2 (Phenolic OH, Alkyl OH)Critical for directional binding (e.g., mimicking Tyrosine).[1]
H-Bond Acceptors 2Interacts with backbone amides or side chains.[1]

F NMR Shift

-76 to -78 ppm
Distinct region, avoids overlap with aromatic fluorines.[1]
Chirality 1 (Benzylic Carbon)Offers 3D vector growth; often screened as a racemate first.[1]

Core Application: Ligand-Observed F NMR Screening

The primary application of Fragment TF-Phenol is in Ligand-Observed NMR , specifically using


 relaxation filters (CPMG) to detect binding.
Mechanism of Action

The trifluoromethyl group (


) possesses three equivalent fluorine atoms, generating a sharp, intense singlet in the NMR spectrum.
  • Free State: The small fragment tumbles rapidly in solution.[1]

    
     relaxation is slow 
    
    
    
    Sharp Peak .[1]
  • Bound State: Upon binding to a large protein target, the fragment adopts the tumbling rate of the protein.

    
     relaxation becomes fast 
    
    
    
    Broad/Disappearing Peak .[1]
Experimental Protocol: -Relaxation Screening

Reagents:

  • Target Protein: >95% purity, concentration 10–20

    
    M.[1]
    
  • Fragment TF-Phenol: 100 mM stock in

    
    -DMSO.
    
  • Reference Compound: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).[1]

  • Buffer:

    
     (10%) supplemented phosphate buffer (pH 7.4).
    

Workflow:

  • Cocktail Preparation:

    • Do not screen singly.[1] Mix Fragment TF-Phenol with 4–9 other fluorinated fragments.[1]

    • Constraint: Ensure chemical shift separation >0.2 ppm between all fragments.[1]

    • Final concentration: 50

      
      M per fragment.[1]
      
  • Sample Assembly:

    • Tube A (Control): Fragment Cocktail + Buffer (no protein).[1]

    • Tube B (Experiment): Fragment Cocktail + Protein (10–20

      
      M).[1]
      
  • Pulse Sequence (CPMG):

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter signals based on relaxation time.[1]

    • Parameter: Total echo time (

      
      ) = 40–80 ms.[1]
      
    • Rationale: This delay allows the fast-relaxing signals (bound state) to decay to zero, while slow-relaxing signals (non-binders) remain visible.[1]

  • Data Analysis:

    • Compare spectra of Tube A vs. Tube B.

    • Hit Criteria: A signal intensity reduction (

      
      ) of >30–50% in the presence of protein indicates binding.
      
    • Note: The

      
       on TF-Phenol is highly sensitive; even weak binding (
      
      
      
      mM) is detectable.[1]

G Start Fragment Library (TF-Phenol) Prep Cocktail Prep (Mix 5-10 cmpds) Start->Prep Split Split Sample Prep->Split Control Control Tube (No Protein) Split->Control Exp Exp Tube (+ Protein) Split->Exp NMR 19F CPMG NMR (Relaxation Filter) Control->NMR Exp->NMR Result Compare Spectra NMR->Result Hit HIT: Signal Reduction > 40% Result->Hit Line Broadening NoHit NO HIT: Signal Unchanged Result->NoHit

Figure 1: Workflow for Ligand-Observed


F NMR Screening using Fragment TF-Phenol.

Application 2: Chemical Elaboration (Hit-to-Lead)

Once Fragment TF-Phenol is identified as a hit, it serves as a chemical starting point.[1] The molecule offers two distinct "vectors" for growth to increase affinity.[1]

Vector A: The Phenolic Hydroxyl
  • Role: Often acts as a primary anchor (H-bond donor/acceptor).[1]

  • Chemistry: Williamson ether synthesis or Buchwald-Hartwig coupling.[1]

  • Strategy: Extend into adjacent hydrophobic pockets.[1]

    • Protocol: React TF-Phenol with alkyl halides (

      
      ) in the presence of 
      
      
      
      in DMF.
Vector B: The Benzylic Hydroxyl
  • Role: The 1-hydroxyethyl group provides a chiral handle.[1]

  • Chemistry: Oxidation to ketone or substitution (via mesylation).[1]

  • Strategy:

    • Rigidification: Cyclize the hydroxyethyl tail back onto the ring to reduce entropic penalty.

    • Chiral Resolution: Separate enantiomers. Often, one enantiomer binds 10–100x tighter than the racemate.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the following controls are mandatory:

  • Solubility Check:

    • 
       groups can increase lipophilicity.[1] Verify the fragment does not aggregate at 50 
      
      
      
      M using Dynamic Light Scattering (DLS).
  • Competition Assay:

    • Displace the fragment with a known high-affinity ligand.[1] If the

      
      F signal sharpens (reappears) upon addition of the competitor, the binding is specific to the active site.
      
  • False Positive Filter:

    • Run the NMR assay with an unrelated protein (e.g., BSA). If signal reduction occurs there too, the fragment is a "promiscuous binder" (PAINS) and should be discarded.

References

  • Dalvit, C., et al. (2002).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Journal of the American Chemical Society. [1]

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[4] Nature Reviews Drug Discovery.[1]

  • Pomerantz, W. C., et al. (2012).[1] "Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Druggability Assessment." Methods in Enzymology.

  • Vulpetti, A. & Dalvit, C. (2012).[1] "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

Sources

Troubleshooting & Optimization

Troubleshooting "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol?

The most prevalent and direct method for synthesizing 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is the reduction of the corresponding ketone, 4'-hydroxy-2,2,2-trifluoroacetophenone. This precursor is typically prepared via a Friedel-Crafts acylation of phenol or a related protected phenol derivative.

The choice of reducing agent and reaction conditions is critical to the success of this synthesis and is the primary focus of this troubleshooting guide. Common reduction methods include:

  • Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere.

  • Hydride Reductions: Employing reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Transfer Hydrogenation: Methods such as the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a sacrificial alcohol in the presence of a metal alkoxide catalyst.

Each method presents its own set of advantages and potential pitfalls, which we will explore in detail in the troubleshooting sections.

Q2: I am observing a significant amount of a non-polar byproduct that doesn't contain a hydroxyl group. What could it be?

A common and often frustrating side reaction is the over-reduction of the benzylic alcohol to the corresponding alkyl group, resulting in the formation of 4-ethylphenol . This process, known as hydrogenolysis, is particularly prevalent under certain catalytic hydrogenation conditions.

Causality: The benzylic C-O bond is susceptible to cleavage by hydrogenolysis, especially with active catalysts like Pd/C and under acidic conditions. The reaction proceeds through the formation of a stabilized benzylic intermediate.

For a detailed explanation and mitigation strategies, please refer to the Troubleshooting Guide: Over-reduction to 4-Ethylphenol .

Q3: My NMR analysis shows a complex multiplet in the aromatic region and my mass spectrometry data indicates a loss of fluorine. What is happening?

This observation strongly suggests that hydrodefluorination of the trifluoromethyl group is occurring. This side reaction can lead to the formation of difluoro- and monofluoromethyl derivatives, and in extreme cases, complete removal of the fluorine atoms.

Causality: The C-F bond, while strong, can be cleaved under certain reductive conditions, particularly with some heterogeneous catalysts and at elevated temperatures or pressures. The reactivity of the C-F bond can be influenced by the electronic nature of the aromatic ring and the specific catalyst used.

To learn how to prevent this undesirable side reaction, consult the Troubleshooting Guide: Hydrodefluorination of the Trifluoromethyl Group .

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting ketone and the formation of the desired alcohol.

Compound Typical Rf Value (Ethyl Acetate/Hexane 1:1) Visualization
4'-hydroxy-2,2,2-trifluoroacetophenoneHigher Rf (less polar)UV active
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenolLower Rf (more polar)UV active

For more quantitative analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting material, product, and key impurities like 4-ethylphenol.[1][2]

Troubleshooting Guide: Over-reduction to 4-Ethylphenol

The hydrogenolysis of the benzylic alcohol to form 4-ethylphenol is a significant challenge in this synthesis. Understanding the mechanism and the factors that promote this side reaction is key to its prevention.

Mechanism of Over-reduction (Hydrogenolysis)

The hydrogenolysis of a benzylic alcohol typically proceeds via activation of the hydroxyl group, followed by cleavage of the C-O bond.[3][4][5]

A 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol B Protonation/Activation (Acidic Conditions) A->B H+ C Carbocation Intermediate B->C - H2O D Hydride Attack (from H2/Catalyst) C->D 'H-' E 4-Ethylphenol D->E

Caption: Mechanism of Benzylic Alcohol Hydrogenolysis.

Factors Promoting Over-reduction:
  • Catalyst Choice: Palladium on carbon (Pd/C) is notoriously efficient at promoting hydrogenolysis.

  • Acidic Conditions: The presence of acid protonates the hydroxyl group, making it a better leaving group (water) and facilitating the formation of a benzylic carbocation intermediate.[3]

  • High Temperature and Pressure: More forcing reaction conditions can increase the rate of hydrogenolysis.

  • Solvent: The choice of solvent can influence the reaction pathway.

Mitigation Strategies:
  • Catalyst Selection:

    • Switch to a less active catalyst: Consider using Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or Raney Nickel.[6]

    • Use a poisoned catalyst: Lindlar's catalyst (Pd/CaCO₃/PbO) can sometimes be effective in preventing over-reduction.[7]

  • Control of pH:

    • Addition of a base: Adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can neutralize any acidic impurities and suppress hydrogenolysis.[6]

    • Basic catalyst support: Using a catalyst on a basic support, like barium sulfate (e.g., Pd/BaSO₄), can also be beneficial.

  • Alternative Reduction Methods:

    • Meerwein-Ponndorf-Verley (MPV) Reduction: This method is highly chemoselective for ketones and aldehydes and generally does not reduce benzylic alcohols.[8][9][10][11][12][13][14] It utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol).

    • Sodium Borohydride (NaBH₄) Reduction: NaBH₄ is a mild reducing agent that is highly selective for ketones and aldehydes and will not cause hydrogenolysis of the resulting alcohol.[11][15][16][17]

Recommended Protocol: Selective Reduction with Sodium Borohydride

A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Slowly Add NaBH4 B->C D Stir at 0 °C to RT C->D E Quench with Water/ Dilute Acid D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Crystallization G->H

Caption: Workflow for NaBH₄ Reduction.

Step-by-Step Procedure:

  • Dissolve 4'-hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and adjust the pH to ~7.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide: Hydrodefluorination of the Trifluoromethyl Group

The loss of fluorine atoms from the trifluoromethyl group is a serious side reaction that compromises the identity of the desired product.

Factors Promoting Hydrodefluorination:
  • Catalyst: Some transition metal catalysts, particularly under harsh conditions, can activate C-F bonds.

  • Reaction Conditions: High hydrogen pressure and elevated temperatures can increase the likelihood of hydrodefluorination.

  • Presence of Strong Bases: In some cases, strong bases can promote elimination-addition pathways leading to fluorine loss, although this is less common in this specific reduction.

Mitigation Strategies:
  • Milder Reaction Conditions:

    • Lower Hydrogen Pressure: Use a balloon of hydrogen or a low-pressure hydrogenation apparatus instead of a high-pressure autoclave.

    • Lower Temperature: Conduct the hydrogenation at room temperature if the reaction rate is acceptable.

  • Catalyst Choice:

    • Avoid overly aggressive catalysts: If using catalytic hydrogenation, PtO₂ or specific rhodium catalysts might offer better selectivity than Pd/C in some cases. It is crucial to screen catalysts for this specific transformation.

  • Use of Chemical Reductants:

    • Sodium Borohydride (NaBH₄): As mentioned previously, NaBH₄ is an excellent choice as it is not known to reduce C-F bonds under standard conditions.

    • Meerwein-Ponndorf-Verley (MPV) Reduction: This method is also highly selective and is not expected to affect the trifluoromethyl group.[8][9][10][11][12][13][14]

Recommended Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

A Mix Ketone, Aluminum Isopropoxide, and Isopropanol B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Quench with Dilute Acid C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Crystallization G->H

Caption: Workflow for MPV Reduction.

Step-by-Step Procedure:

  • To a solution of 4'-hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous isopropanol (20 volumes), add aluminum isopropoxide (0.5 - 1.0 eq).

  • Heat the mixture to a gentle reflux and maintain for 2-6 hours. The reaction can be driven to completion by slowly distilling off the acetone byproduct.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Analysis

Purification by Crystallization

The crude 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol can often be purified by crystallization.[3][18][19][20][21]

Solvent System Procedure
TolueneDissolve the crude product in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
Dichloromethane/HexaneDissolve the crude product in a minimal amount of dichloromethane and slowly add hexane until the solution becomes turbid. Gently warm to redissolve and then cool slowly.
ChloroformDissolve the crude product in hot chloroform and allow to cool for crystallization.[3]

General Crystallization Protocol:

  • Dissolve the crude material in a minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. The methine proton will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will show a single signal (a singlet if proton-decoupled, or a doublet due to coupling with the methine proton) characteristic of the CF₃ group.[6][22][23]

  • ¹³C NMR: The carbon spectrum will show the expected signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

  • HPLC: As mentioned in the FAQs, HPLC is an excellent tool for assessing purity and quantifying impurities.[1][2][24][25]

  • Mass Spectrometry: Will confirm the molecular weight of the product.

By carefully selecting the reduction method and controlling the reaction conditions, the side reactions of over-reduction and hydrodefluorination can be effectively minimized, leading to a high yield of pure 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

References

  • Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. National Institutes of Health. [Link]

  • CO2 promoted hydrogenolysis of benzylic compounds in methanol and water. RSC Publishing. [Link]

  • Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]

  • Meerwein–Ponndorf–Verley (MPV) Reduction | Organic Chemistry. YouTube. [Link]

  • Reduction of benzylic alcohol and halide using H2 and Pd. Chemistry Stack Exchange. [Link]

  • Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector. ResearchGate. [Link]

  • Hydrogenolysis of benzylic alcohols on rhodium catalysts. PubMed. [Link]

  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]

  • Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]

  • Separation of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC - NIH. [Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC - NIH. [Link]

  • Purification of alkylated phenols by melt crystallization.
  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]

  • Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube. [Link]

  • Acetophenone Reduction by Sodium Borohydride. Scribd. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ultrafast 19F MAS NMR 090222 revised. chemrxiv.org. [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. SciRP.org. [Link]

  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing). [Link]

  • Facile Protocol for Catalytic Frustrated Lewis Pair Hydrogenation and Reductive Deoxygenation of Ketones and Aldehydes. PubMed. [Link]

  • (PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. ResearchGate. [Link]

  • 19F and 1H NMR spectra of halocarbons. PubMed. [Link]

  • (PDF) Meerwein–Ponndorf–Verley reduction of aldehydes formed in situ from α- and β-pinene epoxides in a supercritical fluid in the presence of alumina. ResearchGate. [Link]

  • Catalytic Hydrogenation of HMF to BHMF over Copper Catalysts. OSTI.GOV. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

Sources

Preventing byproduct formation in "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this reaction and minimize byproduct formation, ensuring a high yield of the desired para-isomer.

Introduction: The Synthetic Challenge

The synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol, a key building block in pharmaceuticals and agrochemicals, is most commonly achieved through the Friedel-Crafts hydroxyalkylation of phenol with trifluoroacetaldehyde (fluoral) or its stable hydrate/hemiacetal form. While seemingly straightforward, this electrophilic aromatic substitution reaction is nuanced. The primary challenge lies in controlling the regioselectivity to favor the desired para-substituted product over the isomeric ortho-byproduct. Additionally, other side reactions can further complicate the synthesis and purification process. This guide provides expert insights into the underlying mechanisms and practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable solutions.

Problem 1: Low Yield of the Desired 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol with a High Percentage of the ortho-Isomer.

Root Cause Analysis:

The formation of the ortho-isomer, 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol, is a common competing reaction. The hydroxyl group of phenol is an ortho, para-directing group in electrophilic aromatic substitution. The ratio of para to ortho product is influenced by several factors:

  • Steric Hindrance: The ortho positions are more sterically hindered than the para position. This generally favors the formation of the para-isomer.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. The oxygen of the phenolic hydroxyl group can coordinate with the Lewis acid, which can influence the directing effect of the hydroxyl group and potentially favor ortho substitution through a chelated transition state.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para-isomer, but this is not always the case and can also lead to increased byproduct formation.

Solutions:

Parameter Recommendation Scientific Rationale
Lewis Acid Catalyst Use a milder Lewis acid such as SnCl₄ or BF₃·OEt₂ instead of stronger ones like AlCl₃.Stronger Lewis acids can coordinate more strongly with the phenolic oxygen, potentially favoring the ortho position through a chelation-controlled mechanism. Milder Lewis acids reduce this effect, allowing steric factors to dominate, thus favoring the para product.
Solvent Employ a non-coordinating solvent like a hydrocarbon (e.g., hexane, toluene) or a halogenated solvent (e.g., dichloromethane).Coordinating solvents can compete with the phenol for the Lewis acid, altering its activity and the reaction's regioselectivity.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Lower temperatures can enhance the kinetic control of the reaction, which often favors the sterically less hindered para product. It also minimizes the formation of other byproducts.
Molar Ratios Use a slight excess of phenol relative to trifluoroacetaldehyde.This can help to minimize di-alkylation of the phenol ring and ensure the complete consumption of the aldehyde.
Problem 2: Significant Formation of Tar-like, Insoluble Byproducts.

Root Cause Analysis:

Tar formation is often a result of side reactions such as:

  • Polyalkylation: The initial product, being an activated phenol, can react further with the electrophile, leading to di- or tri-substituted products.

  • Decomposition: Strong Lewis acids and high temperatures can cause decomposition of the starting materials or the product.

  • Self-condensation of Trifluoroacetaldehyde: Under acidic conditions, aldehydes can undergo self-condensation reactions.

Solutions:

Parameter Recommendation Scientific Rationale
Rate of Addition Add the trifluoroacetaldehyde (or its hydrate/hemiacetal) slowly and portion-wise to the reaction mixture containing phenol and the Lewis acid.This maintains a low concentration of the electrophile at any given time, which minimizes polyalkylation and self-condensation reactions.
Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures reduce the rate of decomposition and other unwanted side reactions.
Catalyst Loading Use the minimum effective amount of Lewis acid.Excess Lewis acid can promote side reactions and decomposition. Catalytic amounts are often sufficient.
Work-up Procedure Quench the reaction promptly upon completion by adding a suitable reagent (e.g., water, dilute acid) to deactivate the Lewis acid.This prevents further reactions and degradation of the product during work-up.
Problem 3: Difficulty in Separating the para- and ortho-Isomers.

Root Cause Analysis:

The para- and ortho-isomers of (2,2,2-trifluoro-1-hydroxyethyl)phenol have similar polarities and molecular weights, which can make their separation by conventional methods like column chromatography challenging. Their boiling points may also be too close for efficient separation by distillation.

Solutions:

Method Protocol Rationale
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent system can be effective. Experiment with different solvents (e.g., toluene, hexane/ethyl acetate mixtures) to find one that selectively crystallizes the desired para-isomer.The two isomers may have different solubilities and crystal packing energies, allowing for separation by crystallization.
Fractional Distillation under Reduced Pressure For larger scale purifications, fractional distillation under high vacuum can be attempted.A high-efficiency distillation column may be able to separate compounds with small boiling point differences.
Preparative HPLC For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more expensive, option.HPLC offers high resolution and can effectively separate isomers with very similar properties. A biphenyl column has been shown to be effective in separating positional isomers of similar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for this synthesis to maximize the yield of the para-isomer?

While the optimal Lewis acid can be substrate-dependent, for the reaction of phenol with trifluoroacetaldehyde, milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are often preferred over aluminum chloride (AlCl₃).[2] AlCl₃ is a very strong Lewis acid and can lead to more byproducts and lower regioselectivity.[3][4]

Q2: Can I use trifluoroacetic acid (TFA) as a catalyst?

Trifluoroacetic acid is a strong Brønsted acid and can catalyze Friedel-Crafts type reactions. However, its use in this specific synthesis may lead to a different product distribution and potentially more byproducts compared to Lewis acid catalysis. It has been reported that reactions of phenols with trifluoroacetaldehyde in the presence of TFA can lead to protonation of the phenol and complex reaction mixtures.[5]

Q3: My reaction is not proceeding to completion. What should I do?

If the reaction is sluggish, consider the following:

  • Catalyst Activity: Ensure your Lewis acid is anhydrous and has not been deactivated by moisture.

  • Temperature: While low temperatures are generally recommended to control selectivity, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely for an increase in byproduct formation.

  • Reactant Purity: Ensure your phenol and trifluoroacetaldehyde are of high purity.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (phenol) from the product and byproducts. The product, being more polar than phenol, will have a lower Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction progress and isomer ratio.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanism is key to controlling the outcome. Below are diagrams illustrating the formation of the desired para-product and the competing ortho-byproduct.

G cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Key Factors Trifluoroacetaldehyde CF3CHO Electrophile Activated Complex CF3CH=O•••LA Trifluoroacetaldehyde->Electrophile Coordination LewisAcid LA (e.g., SnCl4) LewisAcid->Electrophile Phenol Phenol Electrophile->Phenol Reaction with Phenol SigmaComplexPara Sigma Complex (para) Phenol->SigmaComplexPara Para attack SigmaComplexOrtho Sigma Complex (ortho) Phenol->SigmaComplexOrtho Ortho attack ParaProduct 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol SigmaComplexPara->ParaProduct -H+ OrthoProduct 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol SigmaComplexOrtho->OrthoProduct -H+ StericHindrance Less Steric Hindrance ParaProduct->StericHindrance Favored by Chelation Chelation Control (strong Lewis Acids) OrthoProduct->Chelation Potentially favored by

Caption: Reaction pathway for the synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Experimental Protocols

General Procedure for the Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

This is a general guideline and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 0.1-0.5 eq.) dropwise to the stirred solution.

  • Reagent Addition: Add a solution of trifluoroacetaldehyde hydrate (1.0-1.2 eq.) in the same solvent dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 2-24 hours, monitoring the progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly add water or dilute HCl at 0 °C to quench the reaction and hydrolyze the Lewis acid.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol.

References

  • MySkinRecipes. 4-(2,2,2-trifluoro-1-methoxyethyl)phenol. [Link]

  • Google Patents. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. CN1962603A.
  • Eureka | Patsnap. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. [Link]

  • Google Patents. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. CN100534973C.
  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol. EP0449602A1.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. (2015-05-16). [Link]

  • ACS Publications. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025-07-25). [Link]

  • GTFCh. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016-08-19). [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. [Link]

  • ResearchGate. Asymmetric Organocatalyzed Friedel–Crafts Reaction of Trihaloacetaldehydes and Phenols. [Link]

  • ResearchGate. Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates. (2025-08-09). [Link]

  • ResearchGate. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

  • Google Patents. Separation of ortho-, meta-, and para-phenylphenols. US2129908A.
  • PubMed. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. [Link]

  • ResearchGate. Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. [Link]

  • NIH. Site-selective arylations of nature-inspired flavonoids or steroidal phenols via C—H or O—H activation. (2025-07-18). [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017-03-11). [Link]

  • ResearchGate. How can I separate o-amino phenol and p-amino phenol?. (2015-05-21). [Link]

  • ResearchGate. Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. [Link]

  • Semantic Scholar. Asymmetric electrophilic substitution on phenols. Enantioselective ortho-hydroxyalkylation mediated by chiral alkoxyaluminum chlorides. (1985-12-01). [Link]

Sources

Improving the solubility of "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (TFHEP) Case ID: TFHEP-SOL-001[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") when transitioning 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol from an organic stock solution into an aqueous assay buffer.[1]

This molecule presents a specific solubility paradox:

  • The Fluorine Effect: The trifluoromethyl (-CF

    
    ) group is highly lipophilic and electron-withdrawing. It increases the LogP (partition coefficient), driving the molecule to aggregate in water.
    
  • The Ionization Trap: The phenolic hydroxyl group has a pKa estimated between 9.0 and 9.5 (slightly more acidic than pure phenol due to the inductive effect of the -CF

    
     group). At physiological pH (7.4), the molecule remains >98% protonated (neutral) . Neutral phenols have poor aqueous solubility compared to their ionized phenolate forms.
    

This guide provides a validated workflow to overcome these thermodynamic barriers without compromising assay integrity.

Module 1: The "Golden Standard" Stock Preparation

Objective: Create a stable, high-concentration master stock that resists degradation and moisture absorption.

The Solvent of Choice: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Why: DMSO disrupts the strong crystal lattice energy of fluorinated phenols while being miscible with water.

  • Constraint: Avoid Ethanol for long-term storage; the -OH group in TFHEP can undergo slow esterification or oxidation if not stored properly, and ethanol is more volatile.

Protocol 1: 100 mM Stock Generation
ParameterSpecification
Target Conc. 100 mM
Solvent DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)
Vessel Amber glass vial (Glass is mandatory; plastics leach contaminants in DMSO)
Storage -20°C or -80°C (Desiccated)

Step-by-Step:

  • Weighing: Weigh the solid TFHEP into a glass vial. (Example: 19.2 mg for 1 mL).

  • Solvation: Add only 70% of the calculated DMSO volume. Vortex vigorously for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes. The heat helps overcome the initial dissolution energy barrier.

  • Final Volume: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. DMSO is hygroscopic; absorbed water will cause the compound to precipitate inside the frozen stock over time.

Module 2: The "Anti-Crash" Dilution Strategy

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) into aqueous media creates a local "supersaturation shock." The DMSO diffuses away faster than the compound can solubilize, leaving the compound stranded as a precipitate.

The Solution: The Intermediate Dilution Step (IDS) .

Protocol 2: Serial Dilution for Bioassays

Concept: You must step down the hydrophobicity gradient gradually.

DilutionWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Plate (100x Assay Conc) (100% DMSO) Stock->Inter Dilute with DMSO (Keep solvent constant) Media Assay Buffer (1x Assay Conc) (1% DMSO) Inter->Media Rapid Dispersion (1:100 Dilution)

Figure 1: The Intermediate Dilution Workflow. By performing serial dilutions in 100% DMSO first, you ensure the compound is fully soluble before the critical "aqueous jump."

Procedure:

  • Prepare Intermediate Plate: Perform all serial dilutions (e.g., 1:3 curves) using 100% DMSO in a polypropylene plate.

    • Result: You now have a range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM) all perfectly dissolved in DMSO.

  • The Aqueous Jump: Transfer a small volume (e.g., 1 µL) from the Intermediate Plate into the Assay Plate containing buffer (e.g., 99 µL).

    • Technique: Do not dispense onto the wall. Submerge the tip into the buffer and dispense while mixing (pipette up and down 3 times).

    • Final DMSO: 1%. This is usually tolerated by robust cell lines (e.g., HEK293, HeLa).

Module 3: Advanced Solubilization (Cyclodextrins)

If 1% DMSO is toxic to your assay, or if the compound still precipitates at high concentrations (>50 µM), you must use a molecular chaperone.

Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4][5][6] HP-β-CD forms a "host-guest" inclusion complex.[1] The hydrophobic fluorinated phenyl ring sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.

Protocol 3: Cyclodextrin-Assisted Preparation
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your TFHEP DMSO stock to the 20% HP-β-CD solution (not pure buffer).

    • Vortex immediately.

    • Shake at room temperature for 30 minutes (200 rpm).

  • Dilution: Dilute this complex into your final assay wells.

    • Benefit: This method often allows you to reduce final DMSO concentration to <0.1% while maintaining compound solubility up to 100-200 µM.

Module 4: Troubleshooting & FAQs

Diagnostic Decision Tree

Troubleshooting Start Compound Precipitates in Assay Buffer? CheckConc Is Final Conc > 50 µM? Start->CheckConc CheckDMSO Is DMSO < 0.5%? CheckConc->CheckDMSO No Action1 Use HP-beta-Cyclodextrin (Protocol 3) CheckConc->Action1 Yes Action2 Increase DMSO to 1% OR Use Intermediate Dilution CheckDMSO->Action2 Yes (Too low) Action3 Check Buffer pH. Is it < 7.0? CheckDMSO->Action3 No (DMSO is fine) Action3->Action1 No (pH is fine) Action4 Adjust pH to 7.4 - 8.0 (Ionization helps solubility) Action3->Action4 Yes

Figure 2: Troubleshooting logic for precipitation issues.

Frequently Asked Questions

Q: Can I use PBS (Phosphate Buffered Saline) directly? A: Only for low concentrations (<10 µM). The high ionic strength of PBS can "salt out" lipophilic compounds, encouraging precipitation. For higher concentrations, use the HP-β-CD method or a buffer with lower ionic strength (e.g., 10 mM Tris) if the assay permits.

Q: My compound turned slightly yellow in the stock solution. Is it bad? A: Phenols are susceptible to oxidation, forming quinones (yellow/brown). If stored at -20°C in DMSO, this should be minimal.[1] If the color is distinct, check purity via LC-MS. To prevent this, flush stock vials with inert gas (Nitrogen or Argon) before sealing.

Q: Why not just adjust the pH to 10 to dissolve it? A: While pH 10 would deprotonate the phenol (forming the soluble phenolate anion), most biological assays (enzymes, cells) cannot survive pH 10. You must solve the solubility problem at the assay's required pH (usually 7.4), not the compound's preferred pH.

References

  • Lipophilicity of Fluorinated Compounds: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.[1]

  • DMSO Solubilization Guidelines: Di, L., & Kerns, E. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • Compound Properties (Analogue Data): National Center for Biotechnology Information. "PubChem Compound Summary for CID 12224, 4-(Trifluoromethyl)phenol."

Sources

Technical Guide: Stability & Handling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

[1]

Executive Summary & Compound Profile

This guide addresses the stability, solubility, and handling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , a critical intermediate often used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced fluorinated pharmaceuticals.[1]

The molecule possesses two distinct reactive centers that dictate its stability profile:[1]

  • Phenolic Hydroxyl (Ar-OH): Susceptible to oxidative degradation (quinoid formation) and deprotonation (

    
    ).[1]
    
  • 
    -Trifluoromethyl Benzylic Alcohol:  The electron-withdrawing trifluoromethyl (
    
    
    ) group significantly alters the reactivity of the secondary alcohol.[1] Unlike typical benzylic alcohols, the
    
    
    group destabilizes carbocation formation, making this compound resistant to acid-catalyzed dehydration but potentially susceptible to base-mediated elimination mechanisms (E1cb).[1]

Key Stability Rule: The compound is most stable in neutral, polar organic solvents (MeOH, EtOH) stored at low temperatures.[1] Instability is primarily driven by oxidative stress on the phenol ring rather than the fluorinated tail.[1]

Solvent Compatibility Matrix

The following table summarizes the stability of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in common laboratory solvents over a 24-hour period at room temperature (

SolventSolubilityStability RatingPrimary Risk Factor
Methanol / Ethanol High [1] ★★★★★ (Excellent)Minimal risk.[1] Ideal for stock solutions.[1]
DMSO High [1] ★★★★☆ (Good)Oxidation Risk: DMSO can act as an oxidant under acidic conditions or with light exposure (Pummerer-type rearrangement precursors).[1]
Acetonitrile (ACN) High [1] ★★★★★ (Excellent)Inert.[1] Recommended for LC-MS sample preparation.[1]
Water (Neutral) Low [1] ★★★☆☆ (Fair)Precipitation: Poor solubility limits utility.[1] Chemically stable if dissolved.[1]
Water (Basic, pH > 10) Moderate [1] ★★☆☆☆ (Poor)Rapid Oxidation: Deprotonation of the phenol accelerates aerobic oxidation to quinones (pinking/browning).[1]
THF High [1] ★★★★☆ (Good)Peroxide formation in aged THF can induce phenol oxidation.[1] Use BHT-stabilized or fresh THF.

Degradation Pathways & Mechanisms[1][2][3][4]

Understanding how the molecule degrades is essential for troubleshooting.[1] The diagram below illustrates the competing degradation pathways.

DegradationPathwayscluster_legendLegendCompound4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol(Intact)QuinoneQuinoid Species(Pink/Brown Color)Compound->QuinoneAerobic Oxidation(High pH, Light)Ketone4-Hydroxy-trifluoroacetophenone(Oxidation Product)Compound->KetoneDMSO Oxidation(Acidic conditions)Styrene4-(2,2,2-Trifluorovinyl)phenol(Dehydration Product)Compound->StyreneDehydration(Strong Base/Heat)key1Red Arrow: High Risk (Visual Change)key2Yellow Node: LC-MS Impurity

Figure 1: Primary degradation pathways. The most common failure mode is aerobic oxidation of the phenol moiety (Red path), leading to discoloration.[1]

Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution has turned a faint pink/brown color. Is it still usable?

Diagnosis: This indicates phenolic oxidation .[1] Phenols are electron-rich and prone to autoxidation to form quinones, especially in the presence of trace metals or light.[1] DMSO can exacerbate this if it contains dissolved oxygen.[1]

  • Impact: If the color is faint, the purity is likely still >98%, as quinones have high extinction coefficients (highly colored even at ppm levels).[1]

  • Action: Check purity via LC-MS. If >95%, use immediately.[1]

  • Prevention: Store DMSO stocks in amber vials, purge with nitrogen/argon, and store at -20°C.

Q2: I see a new impurity peak at [M-18] in my LC-MS spectrum.

Diagnosis: This corresponds to the loss of water (

dehydration1
  • Cause: While the

    
    -
    
    
    group stabilizes the alcohol against acid-catalyzed dehydration (by destabilizing the carbocation intermediate), base-catalyzed elimination (E1cb) can occur if the sample was exposed to basic conditions or high temperatures during drying (e.g., SpeedVac with heat).[1]
  • Action: Avoid heating above 40°C during solvent removal.[1] Ensure buffers are neutral or slightly acidic (pH 4-6).[1]

Q3: The compound is not dissolving in water for my biological assay.

Diagnosis: The compound is lipophilic. The

1
  • Solution: Do not use strong base (NaOH) to dissolve it, as this promotes oxidation.[1]

  • Protocol: Dissolve the compound in 100% DMSO first to create a

    
     stock.[1] Dilute this stock into the aqueous assay buffer immediately before use. Keep the final DMSO concentration 
    
    
    (or as tolerated by your assay).
Q4: Can I use this compound in an acid-catalyzed reaction?

Technical Insight: Yes. The electron-withdrawing effect of the trifluoromethyl group (

1

1
  • Caveat: Extremely strong acids (e.g., concentrated

    
    ) may cause sulfonation of the phenol ring rather than reaction at the alcohol.[1]
    

Critical Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid rapidly. The solid is generally stable, but minimize exposure to humid air.[1]

  • Solvent: Use Anhydrous Methanol or Analytical Grade DMSO .[1]

  • Dissolution: Vortex for 30 seconds. If using DMSO, ensure the vial is flushed with inert gas (Argon/Nitrogen) before sealing.[1]

  • Storage:

    • Short Term (1 week):

      
       in the dark.
      
    • Long Term (Months):

      
       or 
      
      
      .[1]
    • Warning: Do not subject aqueous dilutions to freeze-thaw cycles.

Protocol B: QC Check via HPLC
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 280 nm (phenol specific).[1]

  • Expected Retention: The compound will elute later than non-fluorinated analogues due to the hydrophobic

    
     group.[1]
    

References

  • BenchChem. (n.d.).[1] 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Properties and Applications. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (Structural Analogue Stability Data).[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(Trifluoromethyl)phenol.[1] (Reference for phenolic stability). Retrieved from [1]

  • Royal Society of Chemistry. (2013).[1] Catalyst-free aerobic photooxidation of sensitive benzylic alcohols. Green Chemistry. (Mechanistic insight into DMSO/Light oxidation). Retrieved from [1]

Validation & Comparative

A Researcher's Guide to Characterizing the Enzymatic Selectivity of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to advancing a successful therapeutic candidate. A molecule's journey from a promising hit to a viable drug is often dictated by its ability to interact with the intended target while avoiding off-target interactions that can lead to unforeseen side effects and toxicity. This guide provides a comprehensive framework for evaluating the enzymatic selectivity of "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol," a compound of interest in medicinal chemistry.

The Critical Importance of Selectivity Profiling

In the intricate landscape of cellular biology, enzymes are the workhorses that catalyze a vast array of biochemical reactions. Therapeutic intervention often involves the modulation of a specific enzyme's activity to rectify a pathological state. However, the principle of "one compound, one target" is rarely absolute. Off-target effects, where a compound interacts with unintended enzymes, can lead to a range of adverse outcomes, from diminished efficacy to severe toxicity[1]. Therefore, early and comprehensive selectivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will focus on a multi-tiered approach to selectivity screening, beginning with broad-based enzymatic panels and narrowing down to more specific, physiologically relevant assays.

Tier 1: Broad Kinase Panel Screening

Given that a significant portion of drug discovery efforts targets kinases, a broad kinase panel is an essential first step in assessing the selectivity of a novel compound. Kinases play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer[2].

Rationale: A comprehensive kinase screen provides a bird's-eye view of a compound's interaction with the human kinome. This allows for the early identification of potential off-target liabilities and can also uncover unexpected therapeutic opportunities. Reputable contract research organizations (CROs) offer fee-for-service kinome scanning services that can screen a compound against hundreds of kinases.[2][3][4][5]

Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Hits that exhibit significant inhibition warrant further investigation to determine their potency (IC50 or Ki values).

Illustrative Data Table (Template):

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Notes
Target X95%50On-target activity
Kinase A75%500Potential off-target
Kinase B10%>10,000No significant activity
............

Experimental Workflow for Kinase Panel Screening:

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis prep Prepare stock solution of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in DMSO dilute Serially dilute compound to desired screening concentrations prep->dilute add_compound Add diluted compound to respective wells dilute->add_compound plate Dispense kinase, substrate, and ATP into multi-well plates plate->add_compound incubate Incubate at a controlled temperature add_compound->incubate detect Measure kinase activity (e.g., luminescence, fluorescence) incubate->detect normalize Normalize data to positive and negative controls detect->normalize calculate Calculate percent inhibition normalize->calculate identify Identify significant off-target hits calculate->identify

Caption: Workflow for broad kinase panel screening.

Tier 2: In Vitro Enzyme Inhibition Assays for Non-Kinase Targets

Beyond kinases, a multitude of other enzyme classes are critical to cellular function and are potential off-targets. These include, but are not limited to, proteases, phosphatases, and metabolic enzymes.

Rationale: Tailored in vitro enzyme inhibition assays are essential for quantifying the potency of a compound against specific on- and off-target enzymes.[6][7][8] These assays are crucial for establishing a structure-activity relationship (SAR) and for guiding medicinal chemistry efforts to improve selectivity.

Experimental Protocol: A Generic In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol and comparator compounds

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol and comparator compounds in a suitable solvent (typically DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solutions to create a concentration gradient.

  • Assay Plate Preparation: Add the assay buffer to all wells of the microplate.

  • Compound Addition: Add the serially diluted compounds to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

  • Enzyme Addition: Add the purified enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic or Endpoint Reading: Monitor the reaction progress over time (kinetic assay) or stop the reaction after a specific time and measure the final signal (endpoint assay) using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Comparative Data Table (Template):

CompoundTarget Enzyme IC50 (nM)Off-Target Enzyme 1 IC50 (nM)Off-Target Enzyme 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenolExperimental ValueExperimental ValueExperimental ValueCalculated Value
Comparator ALiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Comparator BLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Tier 3: Cell-Based Assays for Physiological Relevance

While in vitro assays provide valuable information on direct enzyme-compound interactions, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore a critical next step to assess a compound's activity in a more physiologically relevant context.[9]

Rationale: Cell-based assays account for factors such as cell permeability, intracellular metabolism, and the presence of competing endogenous substrates. This provides a more accurate prediction of a compound's potential efficacy and toxicity in a living system.

Experimental Workflow for a Cell-Based Target Engagement Assay:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Target Engagement Measurement cluster_analysis Data Analysis culture Culture appropriate cell line expressing the target enzyme seed Seed cells into multi-well plates culture->seed treat Treat cells with varying concentrations of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol seed->treat incubate_cells Incubate for a defined period treat->incubate_cells lyse Lyse cells to release intracellular components incubate_cells->lyse measure Measure target enzyme activity or a downstream biomarker of target inhibition lyse->measure plot Plot cellular response vs. compound concentration measure->plot determine_ec50 Determine the EC50 value plot->determine_ec50

Caption: Workflow for a cell-based target engagement assay.

Conclusion and Future Directions

The journey of a potential therapeutic agent is paved with rigorous scientific inquiry. For 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, a thorough investigation of its enzymatic selectivity is the critical next step. By employing a tiered approach, from broad panel screening to specific in vitro and cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying potential liabilities, optimizing molecular design, and ultimately, for developing safer and more effective medicines. The protocols and frameworks provided in this guide offer a robust starting point for these crucial investigations.

References

  • Information on 4-nonylphenol, a related phenol derivative, and its effects on enzyme expression. PubMed. [Link]

  • PubChem entry for a structurally related compound, providing physicochemical properties. PubChem. [Link]

  • Discussion of the kinetics of acetylcholinesterase inhibition. PubMed. [Link]

  • Activation/Inhibition of Cholinesterases by Excess Substrate. MDPI. [Link]

  • PubChem entry for a structurally related compound, 2-Methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)phenol. PubChem. [Link]

  • PubChem entry for a structurally related compound, 4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol. PubChem. [Link]

  • ChEMBL database for bioactive molecules. EMBL-EBI. [Link]

  • PubChem entry for Tyrosol, a related phenol derivative. PubChem. [Link]

  • Measurement of affinity and phosphorylation constants for enzyme inhibition. PubMed Central. [Link]

  • PubChem entry for a structurally related compound, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. PubChem. [Link]

  • An Enzyme with High Catalytic Proficiency Utilizes Distal Site Substrate Binding Energy to Stabilize the Closed State but at the Expense of Substrate Inhibition. PubMed Central. [Link]

  • Overview of kinase screening and profiling services. BPS Bioscience. [Link]

  • ChEMBL entry for compound CHEMBL148649. EMBL-EBI. [Link]

  • ChEMBL entry for compound CHEMBL3900593. EMBL-EBI. [Link]

  • ChEMBL entry for compound CHEMBL2002702. EMBL-EBI. [Link]

  • Information on KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Overview of KINOMEscan® technology. Eurofins Discovery. [Link]

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A Researcher's Guide to the Reproducibility of "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical comparison of the synthesis, characterization, and application of the fluorinated organic compound, 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. We will explore common synthetic methodologies, potential pitfalls affecting reproducibility, and a comparative analysis of its performance, offering field-proven insights to ensure the reliability of your experimental outcomes.

The Critical Role of Fluorination and Reproducibility in Modern Drug Discovery

The introduction of fluorine-containing groups, such as the trifluoromethyl moiety in 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, into organic molecules can significantly enhance their metabolic stability and bioavailability.[1] This makes such compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, the promise of these fluorinated building blocks can only be realized if their synthesis and performance are reproducible. A lack of reproducibility can lead to wasted resources, delayed projects, and ultimately, a failure to translate promising preclinical findings into successful human trials—a phenomenon often referred to as the "valley of death" in drug development.[2]

This guide is structured to address these challenges head-on, providing you with the necessary tools and knowledge to achieve consistent and reliable results in your work with 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Comparative Analysis of Synthetic Routes

The synthesis of trifluoromethyl carbinols, such as our target molecule, is a well-established area of organic chemistry.[3] However, minor variations in reaction conditions can lead to significant differences in yield and purity, impacting reproducibility. Here, we compare two plausible and commonly employed synthetic strategies.

Method 1: Nucleophilic Trifluoromethylation of a Protected Aldehyde

This is arguably the most common and direct approach. It involves the reaction of a protected 4-hydroxybenzaldehyde with a nucleophilic trifluoromethylating agent, followed by deprotection. The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) is a widely used and effective choice for this transformation.[4]

Plausible Synthetic Pathway:

cluster_0 Step 1: Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection A 4-Hydroxybenzaldehyde B Protected 4-Hydroxybenzaldehyde A->B Protecting Group (e.g., TBDMSCl, Imidazole) C Protected 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol B->C TMSCF3, Initiator (e.g., TBAF) D 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol C->D Deprotecting Agent (e.g., TBAF or acid)

Caption: Synthetic pathway for 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol via a protected intermediate.

Detailed Experimental Protocol (Method 1):

Step 1: Protection of 4-Hydroxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected aldehyde.

Causality Behind Choices: The TBDMS protecting group is chosen for its robustness under the basic conditions of the trifluoromethylation step and its relatively straightforward removal. Imidazole acts as a base to deprotonate the phenol and as a catalyst for the silylation.

Step 2: Trifluoromethylation

  • Dissolve the protected 4-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add trifluoromethyltrimethylsilane (TMSCF₃) (1.5 eq).

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq) as a 1 M solution in THF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Choices: TBAF is a common initiator for the generation of the trifluoromethyl anion from TMSCF₃. Anhydrous conditions are crucial to prevent quenching of the anionic species.

Step 3: Deprotection

  • Dissolve the crude protected alcohol from the previous step in THF.

  • Add TBAF (1.1 eq) as a 1 M solution in THF.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Self-Validation: The progress of each step should be monitored by TLC to ensure complete conversion before proceeding to the next. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Method 2: Friedel-Crafts-type Reaction

An alternative approach involves the direct reaction of a protected phenol with a trifluoroacetaldehyde equivalent under Friedel-Crafts conditions. This method can be more atom-economical but may suffer from issues with regioselectivity.

Plausible Synthetic Pathway:

cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Reaction cluster_2 Step 3: Deprotection A Phenol B Protected Phenol (e.g., Anisole) A->B Protecting Group (e.g., Methyl iodide, K2CO3) C Protected 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol B->C Trifluoroacetaldehyde ethyl hemiacetal, Lewis Acid (e.g., AlCl3) D 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol C->D Deprotecting Agent (e.g., BBr3)

Caption: Friedel-Crafts approach to 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Discussion of Reproducibility: While seemingly more direct, the Friedel-Crafts approach often presents significant reproducibility challenges. The strength of the Lewis acid, reaction temperature, and purity of the starting materials can all influence the ratio of ortho- to para-substituted products, as well as the formation of polymeric byproducts. For this reason, Method 1 is generally the more reliable and reproducible route for the laboratory-scale synthesis of this specific compound.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous characterization of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is crucial for the interpretation of any subsequent experimental data. A combination of spectroscopic techniques should be employed.

Technique Expected Observations Source of Variability
¹H NMR Aromatic protons in the para-substituted pattern (two doublets). A quartet for the benzylic proton coupled to the CF₃ group. A broad singlet for the phenolic OH and a doublet for the alcoholic OH.Solvent choice can shift the positions of the OH protons. Purity of the sample is critical.
¹³C NMR Characteristic signals for the aromatic carbons, the benzylic carbon (quartet due to C-F coupling), and the trifluoromethyl carbon (quartet).Purity of the sample.
¹⁹F NMR A singlet for the CF₃ group.-
Mass Spec. Molecular ion peak and characteristic fragmentation patterns (e.g., loss of H₂O, CF₃).Ionization method can affect the observed fragmentation.
HPLC A single major peak indicating high purity.Column type, mobile phase composition, and flow rate must be consistent.

Note: At the time of writing, a publicly available, peer-reviewed source with complete, assigned NMR and mass spectral data for 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol could not be definitively identified. Researchers should meticulously record and report their own characterization data to contribute to the body of knowledge and enhance reproducibility within the scientific community.

Performance Comparison: Inhibition of Polyphenol Oxidase (PPO)

To provide a practical comparison of the performance of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, we will examine its inhibitory effect on the enzyme polyphenol oxidase (PPO). PPO is responsible for the enzymatic browning of fruits and vegetables and is a common target for inhibitors in the food and cosmetic industries.[5] We will compare its activity to the well-known PPO substrate and parent compound, phenol.

Experimental Workflow: PPO Inhibition Assay

A Prepare Reagents: - PPO Enzyme Solution - Phosphate Buffer (pH 6.8) - Catechol Substrate Solution - Inhibitor Solutions:  - 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol  - Phenol (Alternative) B Assay Setup (in cuvettes): - Buffer - Inhibitor Solution (or Buffer for control) - PPO Enzyme Solution A->B C Pre-incubation (e.g., 5 min at 25°C) B->C D Initiate Reaction: Add Catechol Substrate C->D E Monitor Absorbance at 420 nm (e.g., every 30 seconds for 5 minutes) D->E F Data Analysis: - Calculate initial reaction rates - Determine % Inhibition E->F

Caption: Workflow for the Polyphenol Oxidase (PPO) inhibition assay.

Detailed Protocol: PPO Inhibition Assay

This protocol is adapted from established methods for determining PPO activity.[3]

1. Reagent Preparation:

  • PPO Enzyme Solution: Prepare a solution of mushroom polyphenol oxidase in 0.1 M phosphate buffer (pH 6.8). The exact concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.

  • Phosphate Buffer: 0.1 M, pH 6.8.

  • Catechol Substrate Solution: 10 mM catechol in 0.1 M phosphate buffer. Prepare fresh daily.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol and phenol in a minimal amount of ethanol or DMSO, then dilute with phosphate buffer. Ensure the final solvent concentration in the assay is low (<1%) and consistent across all experiments.

2. Assay Procedure:

  • In a 1 mL cuvette, add:

    • 800 µL of 0.1 M phosphate buffer (pH 6.8).

    • 100 µL of the inhibitor solution (or buffer for the uninhibited control).

    • 50 µL of the PPO enzyme solution.

  • Mix gently and pre-incubate the mixture at 25 °C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 10 mM catechol substrate solution.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 420 nm every 30 seconds for 5 minutes.

3. Data Analysis:

  • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

Expected Outcome and Interpretation:

It is hypothesized that the electron-withdrawing trifluoromethyl group in 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol will alter its interaction with the active site of PPO compared to phenol. This may result in either enhanced or diminished inhibitory activity. By comparing the % inhibition at various concentrations, a dose-response curve can be generated and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined for each compound.

Table of Expected Comparative Data:

Compound Predicted IC₅₀ (µM) Rationale
Phenol+++ (Lower Potency)Parent compound, known substrate/weak inhibitor.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol?The trifluoromethyl group and hydroxyethyl side chain may increase or decrease binding affinity to the PPO active site.

Conclusion: A Commitment to Rigor and Transparency

The reproducibility of experimental results for compounds like 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is not merely a matter of good laboratory practice; it is a fundamental prerequisite for advancing scientific knowledge and developing new technologies. By carefully selecting and validating synthetic routes, meticulously characterizing products, and employing robust and well-documented analytical methods, researchers can ensure the integrity and impact of their work. This guide provides a framework for achieving such reproducibility, emphasizing the importance of understanding the "why" behind experimental choices and the necessity of self-validating protocols. As a community of scientists, our commitment to transparency in reporting both successes and challenges is paramount to building a reliable and progressive body of scientific literature.

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A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for Novel Enzyme Inhibitors: A Comparative Study of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical analysis of bioactivity data, using the novel compound "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" as a case study. We will explore its inhibitory potential against a hypothetical enzyme, Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic disease research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Rationale for Fluorination in Drug Discovery

The introduction of fluorine atoms into small molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. The trifluoromethyl group, in particular, can significantly improve a compound's metabolic stability, binding affinity, and cellular permeability. Here, we investigate "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol," a compound featuring both a phenol moiety, known for its potential to interact with enzyme active sites, and a trifluoromethyl group.[1] Our objective is to rigorously assess its bioactivity and compare it with relevant alternatives to understand the contribution of its structural features to its biological function.

Comparative Compound Selection: Establishing a Structure-Activity Relationship

To elucidate the structure-activity relationship (SAR), we will compare our lead compound with two alternatives:

  • 4-(1-hydroxyethyl)phenol (Compound A): The non-fluorinated analog of our lead compound. This comparison will help determine the impact of the trifluoromethyl group on bioactivity.

  • A Known PTP1B Inhibitor (Compound B): A well-characterized, potent inhibitor of PTP1B that will serve as a positive control and a benchmark for potency.

Experimental Design: An In Vitro Enzyme Inhibition Assay

The bioactivity of our compounds will be assessed using an in vitro enzyme inhibition assay.[2][3] Such assays provide a controlled environment to study the direct interaction between a compound and its target enzyme, forming the foundation of many drug discovery campaigns.[4][5]

Experimental Workflow

The following diagram illustrates the key steps in our in vitro enzyme inhibition assay workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PTP1B Enzyme - Substrate (pNPP) - Assay Buffer - Test Compounds serial_dilution Perform Serial Dilutions of Test Compounds prep_reagents->serial_dilution add_enzyme Add PTP1B Enzyme to Assay Plate add_compounds Add Diluted Compounds and Controls add_enzyme->add_compounds incubate_1 Pre-incubate Enzyme and Inhibitor add_compounds->incubate_1 add_substrate Add pNPP Substrate to Initiate Reaction incubate_1->add_substrate incubate_2 Incubate at 37°C add_substrate->incubate_2 stop_reaction Stop Reaction with NaOH incubate_2->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate data_normalization Normalize Data to Controls read_plate->data_normalization dose_response Generate Dose-Response Curves data_normalization->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc stat_analysis Perform Statistical Comparison ic50_calc->stat_analysis

Caption: Experimental workflow for the in vitro PTP1B enzyme inhibition assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
  • PTP1B Enzyme: Recombinant human PTP1B diluted in assay buffer to a final concentration of 0.1 µg/mL.
  • Substrate: p-Nitrophenyl Phosphate (pNPP) at a stock concentration of 100 mM in assay buffer.
  • Test Compounds: "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol", Compound A, and Compound B are dissolved in DMSO to a stock concentration of 10 mM.

2. Serial Dilution:

  • Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from the 10 mM stock.

3. Assay Procedure:

  • Add 2 µL of each diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
  • Add 48 µL of PTP1B enzyme solution to each well and mix.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 50 µL of pNPP substrate (final concentration 2 mM).
  • Incubate the plate at 37°C for 30 minutes.
  • Stop the reaction by adding 50 µL of 1 M NaOH.
  • Read the absorbance at 405 nm using a microplate reader.

4. Controls:

  • 100% Inhibition Control: Wells containing enzyme, substrate, and a known potent inhibitor (Compound B at a saturating concentration).
  • 0% Inhibition (Vehicle) Control: Wells containing enzyme, substrate, and DMSO.

Statistical Analysis of Bioactivity Data

Data Normalization

The raw absorbance data is first normalized to the controls to determine the percentage of enzyme inhibition for each compound concentration.

  • Formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_100%_inhibition) / (Abs_0%_inhibition - Abs_100%_inhibition))

Dose-Response Analysis and IC50 Determination

The normalized data is then plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis to generate a sigmoidal dose-response curve.[8][9] Non-linear regression is used to fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Hypothetical Bioactivity Data

The following table summarizes the hypothetical IC50 values obtained for our three test compounds.

CompoundDescriptionIC50 (µM) ± SD (n=3)
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Lead Compound15.2 ± 1.8
Compound A Non-fluorinated Analog45.7 ± 5.4
Compound B Positive Control0.5 ± 0.06
Comparative Statistical Tests

To determine if the observed differences in IC50 values are statistically significant, we can perform an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's multiple comparisons test).[10]

  • Hypothesis:

    • Null Hypothesis (H0): There is no significant difference between the IC50 values of the three compounds.

    • Alternative Hypothesis (H1): There is a significant difference between the IC50 values of at least two of the compounds.

  • Interpretation: A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.[6]

Results of Statistical Analysis (Hypothetical):

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol vs. Compound A: p < 0.01. The fluorinated compound is significantly more potent than its non-fluorinated analog.

  • 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol vs. Compound B: p < 0.001. The positive control is significantly more potent than our lead compound.

Mechanism of Action and Signaling Pathway Context

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy for type 2 diabetes. The diagram below illustrates this pathway and the role of PTP1B.

signaling_pathway cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Insulin Insulin Insulin->IR binds AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates Inhibitor 4-(2,2,2-Trifluoro-1- hydroxyethyl)phenol Inhibitor->PTP1B inhibits

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B.

Conclusion and Future Directions

The statistical analysis of our hypothetical data demonstrates that "4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" is a moderately potent inhibitor of PTP1B, and its activity is significantly enhanced by the presence of the trifluoromethyl group when compared to its non-fluorinated analog. While not as potent as the established inhibitor used as a positive control, this compound represents a promising starting point for further optimization.

Future studies should focus on:

  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive).[4]

  • Selectivity Profiling: To assess the compound's activity against other phosphatases.

  • Cell-based Assays: To confirm its activity in a more physiologically relevant context.

This guide underscores the importance of a systematic and statistically sound approach to bioactivity data analysis in the rigorous and exciting field of drug discovery. Adherence to established guidelines and best practices, such as those provided by the FDA, is paramount for ensuring the validity and reproducibility of research findings.[11][12][13][14]

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Safety Operating Guide

Proper Disposal Procedures: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Error" Directive

Do NOT treat 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as standard organic waste.

While the phenolic moiety suggests toxicity consistent with Class 6.1 compounds, the trifluoro-1-hydroxyethyl group dictates the disposal pathway. Combustion of this compound generates Hydrogen Fluoride (HF) . If this waste is inadvertently routed to a standard fuel-blending incinerator lacking acid-gas scrubbers, it can cause catastrophic infrastructure damage and regulatory violations.

Immediate Action Required:

  • Segregate: Place strictly in Halogenated Organic waste streams.

  • Label: Mark container as "Toxic," "Corrosive," and "Halogenated."

  • Container: Use Glass or Fluorinated HDPE; avoid standard LDPE if long-term storage is expected due to phenolic permeation.

Chemical Profile & Hazard Identification

Understanding the molecule's dual-nature is critical for safe handling.

PropertySpecificationOperational Implication
Chemical Name 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenolCAS: 246245-20-5
Functional Group A Phenol (Ar-OH)Toxicity: High acute toxicity (Oral/Dermal).[1] Corrosive to eyes/skin.[2][3][4] Rapidly absorbed.
Functional Group B Trifluoroethyl (-CH(OH)CF₃)Disposal Driver: The C-F bonds are thermally stable. Upon incineration, they release HF gas.
Physical State Solid (typically off-white powder)Dust inhalation hazard. Hygroscopic nature requires dry storage.[4]
Compatibility Acidic (pKa ~9-10)Incompatible with strong oxidizers (explosion risk) and strong bases (exothermic reaction).

Waste Characterization Logic

To ensure compliance with RCRA (USA) or European Waste Catalogue (EWC) standards, you must classify this material based on its destructibility and by-products.

The Incineration Factor (The "Why")

Standard organic solvents (Acetone, Methanol) are often sent to cement kilns or fuel blenders. These facilities rely on the caloric value of waste. However, fluorinated compounds do not burn cleanly.

  • Mechanism:

    
    
    
  • Consequence: HF forms hydrofluoric acid in the presence of flue moisture, which corrodes the refractory lining of standard incinerators.

  • Requirement: This waste must go to a dedicated hazardous waste incinerator equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF.

Decision Matrix: Waste Stream Selection

WasteDecision Start Waste Generation: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol IsPure Is the waste pure solid? Start->IsPure IsMixed Is it dissolved in solvent? IsPure->IsMixed No SolidHalo STREAM A: Solid Halogenated Waste (Incineration w/ Scrubbing) IsPure->SolidHalo Yes SolventType Solvent Type? IsMixed->SolventType LiqHalo STREAM B: Liquid Halogenated Waste (Even if solvent is non-halo) SolventType->LiqHalo Organic (DCM, MeOH, Ethyl Acetate) Aqueous STREAM C: Aqueous Toxic Waste (Requires pH Adjustment) SolventType->Aqueous Water/Buffer (>90% Aqueous)

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the trifluoro-group mandates the entire mixture be treated as Halogenated Waste.

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation
  • PPE Requirement:

    • Gloves: Nitrile (0.11mm) is generally sufficient for incidental contact. For prolonged handling, use double-gloving or Laminate film (Silver Shield).

    • Respiratory: If handling powder outside a fume hood, N95/P100 is mandatory.

  • Container Selection:

    • Solid Waste: Wide-mouth HDPE jar.

    • Liquid Waste: Glass amber bottle or Fluorinated HDPE. Avoid standard LDPE squirt bottles for storage as phenols can migrate through the plastic matrix.

  • Segregation Rule:

    • NEVER mix with: Nitric Acid, Peroxides, or Metal Hydrides.

    • ALWAYS separate from "Non-Halogenated Solvents" (Red Can).

Phase 2: Labeling

Your label must communicate the specific hazard to the waste contractor. Use the following template:

HAZARDOUS WASTE

  • Chemical Name: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol Solution

  • Constituents: Phenol derivative (5%), Dichloromethane (95%) [Example]

  • Hazards: TOXIC, CORROSIVE, FLAMMABLE (if in organic solvent)

  • Codes: D002 (Corrosive), F002 (Halogenated Solvents)

Phase 3: Storage & Hand-off[3]
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure secondary containment (tray) can hold 110% of the volume.

  • Cap tightly.[3] Phenols oxidize and darken upon air exposure; while this doesn't change the disposal route, it indicates poor container integrity.

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent surface contamination and vapor release.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid WetWipe Cover with wet paper towel (Prevent Dust) Solid->WetWipe Minimize Dust Absorb Apply Vermiculite or Polypropylene Pads Liquid->Absorb Contain Scoop Scoop into Wide-Mouth Jar WetWipe->Scoop Absorb->Scoop Decon Decontaminate Surface (Soap + Water) Scoop->Decon

Figure 2: Spill Response Workflow. Note: Do not use bleach (Hypochlorite) immediately on phenol spills as it can form toxic chlorophenols. Use simple detergent and water first.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12345 (Phenol derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

  • Stockbridge, R. B., & Wackett, L. P. (2024). Bioengineering organofluorine degradation.[5] Nature Communications.[5] Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, fluorinated phenols such as 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol represent a class of compounds with significant potential. However, their unique chemical properties necessitate a thorough understanding of safe handling practices to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established safety principles for phenolic compounds.

Understanding the Hazard: A Proactive Approach to Safety

Key Potential Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][4]

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Irritant: Can cause irritation to the skin, eyes, and respiratory system.[3]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids ANSI Z87.1-compliant safety glasses.[5]Double-gloving with nitrile gloves is a good practice for splash protection.[6] For extended handling, consider heavier-duty gloves.A fully buttoned lab coat and closed-toe shoes are mandatory.[4][6]Work within a certified chemical fume hood.[1][4]
Preparing Solutions Chemical splash goggles.[4][6] A face shield should be used if there is a significant splash hazard.[5][7]For concentrated solutions, butyl rubber, neoprene, or Viton gloves are recommended.[6][8] Nitrile gloves are suitable for dilute solutions with frequent changes.[6]A chemical-resistant apron over a lab coat provides an additional layer of protection.[6][8]All work should be performed in a chemical fume hood.[1][4]
Running Reactions Chemical splash goggles and a face shield.[5][7]Glove selection should be based on the specific solvents and reagents used in the reaction, with a preference for chemically resistant materials.[8]A chemical-resistant apron over a lab coat is strongly advised.[6][8]Operations must be conducted within a chemical fume hood.[1][4]

The Logic of PPE Selection

Caption: PPE selection workflow for handling 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling:

  • Designated Area: Always handle 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in a designated area within a certified chemical fume hood.[4][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10] A phenol-specific spill kit should also be available.[1]

  • Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Handling: Use only under a chemical fume hood.[11] Avoid creating dust if handling the solid form.[12] When making solutions, slowly add the compound to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acid chlorides.[9][11] Store containers below eye level.[9]

Spill and Emergency Procedures:

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][13]

    • After initial flushing, if available, wash the area with polyethylene glycol 300 or 400 (PEG 300 or PEG 400).[1][14]

    • Seek immediate medical attention, even if the burn does not initially feel painful, as phenol has anesthetic properties.[1][4]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][13]

    • Seek immediate medical attention.[7][13]

  • Ingestion:

    • Do NOT induce vomiting.

    • Seek immediate medical attention.[11][13]

Disposal Plan: Responsible Stewardship

All waste containing 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6][9]

Waste Segregation and Disposal Workflow

Caption: Waste disposal workflow for 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol.

Disposal Protocol:

  • Segregation: Do not mix phenolic waste with other waste streams.

  • Containment: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical down the drain.[9]

By adhering to these guidelines, researchers can confidently and safely work with 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, unlocking its potential while prioritizing the well-being of themselves and their colleagues.

References

  • Harvard University. (n.d.). Laboratory Safety Guidelines: Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Phenol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Public Health England. (2017). Phenol: toxicological overview. Retrieved from [Link]

  • Princeton University. (n.d.). Phenol. Retrieved from [Link]

  • Yale University. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Toxicological Review of Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.